molecular formula C28H30N2O2 B7853871 (±)-Darifenacin-d4 CAS No. 1095598-84-7

(±)-Darifenacin-d4

Cat. No.: B7853871
CAS No.: 1095598-84-7
M. Wt: 426.5 g/mol
InChI Key: HXGBXQDTNZMWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide (CAS 133033-93-9) is a chemical compound with the molecular formula C28H30N2O2 and a molecular weight of 426.56 g/mol . It is recognized in research as a pharmaceutical impurity and a crucial intermediate in the synthesis and analysis of Darifenacin . Darifenacin is a well-established selective muscarinic M3 receptor antagonist used in the treatment of overactive bladder . Consequently, this compound serves as a critical analytical reference standard for researchers conducting impurity profiling, method development, and quality control (QC) in pharmaceutical development . Its use ensures the accuracy and reliability of analytical methods for monitoring the stability and purity of the active pharmaceutical ingredient (API) . Furthermore, related compounds, such as the (S)-enantiomer of its hydrobromide salt, have been shown to possess antagonist activity at the muscarinic acetylcholine receptor, highlighting the pharmacological relevance of this chemical scaffold in neurological research . This product is offered as a high-purity material for research and development applications. It is intended for use in a laboratory setting by qualified professionals only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal use.

Properties

IUPAC Name

2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGBXQDTNZMWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861320
Record name (±)-Darifenacin
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URL https://comptox.epa.gov/dashboard/DTXSID50861320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133033-93-9, 133099-04-4
Record name (±)-Darifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, (3S)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(±)-Darifenacin-d4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (±)-Darifenacin-d4

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound for researchers, scientists, and drug development professionals. The document details its pharmacological context, primarily focusing on its role as a stable isotope-labeled internal standard for the quantitative analysis of Darifenacin.

Chemical Structure and Properties

This compound is the deuterium-labeled form of Darifenacin, a selective M3 muscarinic receptor antagonist.[1][2] The deuterium atoms are strategically placed on the ethyl chain connecting the pyrrolidine and dihydrobenzofuran moieties.[3][4] This labeling provides a distinct mass difference from the parent compound without significantly altering its chemical properties, making it an ideal internal standard for mass spectrometry-based assays.[5][6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide[1][4]
Formal Name 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl-1,1,2,2-d4]-α,α-diphenyl-3-pyrrolidineacetamide[3]
CAS Number 1189701-43-6[1][3][4]
Molecular Formula C₂₈H₂₆D₄N₂O₂[1][3][7]
Molecular Weight 430.6 g/mol [3][4]
Appearance White Solid[8]
Isotopic Purity ≥99% deuterated forms (d₁-d₄)[3]
Solubility Soluble in Acetonitrile and DMSO[3]
Storage Conditions Hygroscopic, -20°C Freezer, Under Inert Atmosphere[8]

Pharmacological Context: Mechanism of Action of Darifenacin

To understand the application of this compound, it is essential to understand the pharmacology of its non-labeled counterpart, Darifenacin. Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[9][10] These M3 receptors are primarily responsible for mediating the contraction of the detrusor muscle in the urinary bladder.[11][12]

In patients with overactive bladder, involuntary contractions of the detrusor muscle lead to symptoms of urinary urgency, frequency, and incontinence.[13] By blocking the M3 receptors, Darifenacin inhibits the binding of acetylcholine, leading to the relaxation of the bladder smooth muscle.[14][15] This action increases the bladder's capacity and reduces the frequency and urgency of urination.[10]

Darifenacin exhibits significantly higher affinity for M3 receptors compared to other muscarinic subtypes (M1, M2, M4, and M5), which may contribute to a lower incidence of certain side effects, such as those affecting the central nervous system (M1) or the heart (M2).[3][9][14]

G cluster_pre Presynaptic Neuron cluster_post Bladder Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Pathway PLC->IP3 Activates Ca ↑ Intracellular Ca²⁺ IP3->Ca Leads to Contraction Muscle Contraction Ca->Contraction Causes Darifenacin Darifenacin Darifenacin->M3 Blocks

Darifenacin's antagonism of the M3 receptor signaling pathway.
Pharmacokinetics of Darifenacin

Darifenacin is metabolized extensively by the liver, primarily through cytochrome P450 enzymes CYP2D6 and CYP3A4.[9][11] Its pharmacokinetic profile is important for designing bioanalytical studies where this compound would be used.

Table 2: Pharmacokinetic Properties of Darifenacin

ParameterValueReference(s)
Bioavailability 15% to 19% (dose-dependent)[9][11][16]
Protein Binding 98% (primarily to α₁-acid glycoprotein)[11][16][17]
Metabolism Hepatic (CYP2D6 and CYP3A4-mediated)[9][11]
Elimination Half-life 13 to 19 hours (prolonged-release)[9][11]
Excretion ~60% Renal, ~40% Biliary[11]

Application in Bioanalytical Methods

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of darifenacin in biological matrices like plasma or urine.[3][18] In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accuracy and precision.[6]

A SIL-IS is considered the "gold standard" because it co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation (e.g., extraction recovery) and instrument response (e.g., matrix effects causing ion suppression or enhancement).[5][19]

Representative Experimental Protocol: Quantification of Darifenacin in Human Plasma

The following is a generalized protocol illustrating the use of this compound in a typical LC-MS/MS bioanalytical method. Specific parameters would need to be optimized for the particular instrumentation and matrix used.

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a stock solution of Darifenacin and a separate stock solution of this compound (Internal Standard, IS) in a suitable organic solvent (e.g., methanol).

  • Create calibration standards by spiking blank human plasma with known concentrations of Darifenacin.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Add a fixed concentration of the this compound IS working solution to all calibration standards, QCs, and unknown study samples.

2. Sample Extraction (Protein Precipitation):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile containing the this compound IS.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Illustrative):

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example values, require optimization):

      • Darifenacin: Q1 (e.g., m/z 427.3) -> Q3 (e.g., m/z 197.1)

      • This compound: Q1 (e.g., m/z 431.3) -> Q3 (e.g., m/z 197.1)

4. Data Analysis:

  • Quantify Darifenacin concentration by calculating the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • Determine the concentration of Darifenacin in unknown samples by interpolating their peak area ratios from the calibration curve using a weighted linear regression model.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Unknown, Standard, or QC) Spike Spike with this compound (Internal Standard) Plasma->Spike Extract Protein Precipitation & Supernatant Collection Spike->Extract Dry Evaporation & Reconstitution Extract->Dry LC Liquid Chromatography (Separation) Dry->LC Inject MS1 Mass Spectrometry (Q1) (Precursor Ion Selection) LC->MS1 MS2 Collision Cell (Q2) (Fragmentation) MS1->MS2 MS3 Mass Spectrometry (Q3) (Product Ion Detection) MS2->MS3 Ratio Calculate Peak Area Ratio (Analyte / IS) MS3->Ratio Peak Areas Curve Generate Calibration Curve Ratio->Curve Quant Quantify Unknown Concentration Curve->Quant

Bioanalytical workflow using this compound as an internal standard.

References

(±)-Darifenacin-d4 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of (±)-Darifenacin-d4

Introduction

Darifenacin is a potent and selective muscarinic M3 receptor antagonist developed for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][2][3][4] It functions by relaxing the detrusor smooth muscle of the bladder, thereby increasing bladder capacity and reducing the symptoms of OAB.[5] this compound is the deuterated analogue of Darifenacin. The incorporation of four deuterium atoms creates a stable, heavier isotope-labeled version of the molecule. This makes it an ideal internal standard for bioanalytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods used to quantify Darifenacin in biological matrices.[6][7] While deuteration can sometimes alter the pharmacokinetic profile of a drug due to the kinetic isotope effect, the primary role of Darifenacin-d4 in research and development is as a reliable analytical tool.[8][9][10][11][] This guide provides a detailed examination of the mechanism of action of Darifenacin, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Selective M3 Receptor Antagonism

The therapeutic effect of Darifenacin is derived from its competitive antagonism of muscarinic acetylcholine receptors.[1][13] The human bladder's detrusor muscle, which is responsible for contraction and voiding, is richly populated with M2 and M3 muscarinic receptor subtypes, in an approximate 2:1 ratio.[14] Despite the predominance of M2 receptors, the M3 subtype is primarily responsible for mediating the involuntary bladder contractions that characterize OAB.[2][14]

Darifenacin exhibits high selectivity for the M3 receptor over the other four muscarinic subtypes (M1, M2, M4, and M5).[1][4][15][16] This selectivity is clinically significant as it minimizes the potential for side effects associated with the blockade of other muscarinic receptors. For instance, antagonism of M1 receptors in the brain can lead to cognitive impairments, while M2 receptor blockade in the heart can cause tachycardia.[17][18] Darifenacin's high affinity for M3 receptors allows it to effectively inhibit acetylcholine-induced detrusor muscle contractions, leading to bladder relaxation.[2]

M3 Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway. The binding of acetylcholine (ACh) to the M3 receptor initiates a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and ultimately, the contraction of the bladder smooth muscle. Darifenacin, by competitively blocking the binding of ACh to the M3 receptor, effectively inhibits this entire signaling cascade.

Figure 1: M3 Receptor Signaling Pathway and Darifenacin's Point of Inhibition.

Quantitative Data

Muscarinic Receptor Binding Affinity

The selectivity of Darifenacin for the M3 receptor subtype is evident from its binding affinity, commonly expressed as the pKi value (the negative logarithm of the inhibition constant, Ki). A higher pKi value indicates a stronger binding affinity.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)M3 Selectivity vs M1M3 Selectivity vs M2
Darifenacin 8.27.49.17.38.0~8-fold~50-fold

Table 1: Binding affinities (pKi) of Darifenacin for human recombinant muscarinic receptor subtypes. Data compiled from in vitro studies.[19][20]

As shown, Darifenacin has a significantly higher affinity for the M3 receptor compared to all other subtypes, with up to 59-fold greater affinity for M3 compared to M2 and M4 receptors.[1][4][15]

Pharmacokinetic Properties

The pharmacokinetic profile of the non-deuterated, clinically used form of Darifenacin is well-characterized.

ParameterValue
Bioavailability 15% - 19% (at steady state)[1][21]
Time to Peak (Tmax) ~7 hours (extended-release tablets)[13][22][23]
Protein Binding ~98% (primarily to alpha-1-acid-glycoprotein)[1][13][21][22][23]
Volume of Distribution (Vss) 163 - 276 L[22][23]
Metabolism Extensively hepatic via CYP2D6 and CYP3A4[1][13][21][22][23]
Elimination Half-life ~13 - 19 hours (following chronic dosing)[1][21]
Excretion ~60% in urine, ~40% in feces[13][21]

Table 2: Summary of key pharmacokinetic parameters for Darifenacin extended-release tablets.

Experimental Protocols

Protocol: Radioligand Competition Binding Assay

This protocol outlines the methodology to determine the binding affinity (Ki) of Darifenacin for muscarinic receptor subtypes.

  • Objective: To determine the IC50 and Ki values of Darifenacin at human M1-M5 muscarinic receptors.

  • Materials:

    • Cell membranes from CHO-K1 cells stably expressing individual human recombinant M1, M2, M3, M4, or M5 receptors.

    • Radioligand: [N-methyl-3H]-scopolamine ([3H]-NMS) or similar muscarinic antagonist radioligand.

    • Test Compound: Darifenacin solutions of varying concentrations.

    • Non-specific binding agent: Atropine (1 µM).

    • Assay Buffer: 20 mM HEPES, pH 7.4.

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Darifenacin.

    • In assay tubes, combine the cell membranes, assay buffer, and the [3H]-NMS radioligand (at a concentration near its Kd, e.g., 0.1-0.4 nM).

    • Add either a Darifenacin dilution, buffer only (for total binding), or atropine (for non-specific binding).

    • Incubate the mixture at 20°C for a sufficient time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Darifenacin concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of Darifenacin that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Cell Membranes (Expressing M1-M5) D Combine Membranes, [3H]-NMS, and Darifenacin/Control in Assay Buffer A->D B Prepare Serial Dilutions of Darifenacin B->D C Prepare Radioligand ([3H]-NMS) C->D E Incubate to Reach Equilibrium D->E F Rapid Filtration through Glass Fiber Filters E->F G Wash Filters F->G H Quantify Radioactivity via Liquid Scintillation Counting G->H I Plot Competition Curve (% Binding vs. [Darifenacin]) H->I J Calculate IC50 from Curve I->J K Calculate Ki using Cheng-Prusoff Equation J->K

Figure 2: Experimental workflow for a radioligand binding assay.
Protocol: Bioanalytical Quantification using LC-MS/MS

This protocol describes a general method for quantifying Darifenacin in human plasma using Darifenacin-d4 as an internal standard.

  • Objective: To accurately measure the concentration of Darifenacin in plasma samples.

  • Materials:

    • Human plasma samples.

    • Darifenacin analytical standard.

    • Internal Standard (IS): Darifenacin-d4.

    • Protein precipitation solvent (e.g., acetonitrile) or liquid-liquid extraction solvent (e.g., Diethyl ether:Dichloromethane).

    • HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Analytical column (e.g., C18 or NH2 column).[6]

  • Procedure:

    • Sample Preparation:

      • Aliquot a known volume of plasma into a microcentrifuge tube.

      • Add a fixed amount of Darifenacin-d4 (IS) solution.

      • Add protein precipitation solvent, vortex, and centrifuge to pellet proteins.

      • Alternatively, perform liquid-liquid extraction to isolate the analyte and IS.

      • Transfer the supernatant to a clean vial for analysis.

    • LC-MS/MS Analysis:

      • Inject the prepared sample onto the LC-MS/MS system.

      • Separate Darifenacin and Darifenacin-d4 from plasma components using a suitable mobile phase gradient on the analytical column.

      • Detect the compounds using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Monitor specific precursor-to-product ion transitions for both Darifenacin (e.g., m/z 427.3 → 147.1) and Darifenacin-d4 (e.g., m/z 431.4 → 151.1).[6]

  • Data Analysis:

    • Generate a calibration curve by analyzing plasma samples spiked with known concentrations of Darifenacin and a fixed concentration of Darifenacin-d4.

    • Plot the peak area ratio (Darifenacin / Darifenacin-d4) against the known concentration of Darifenacin.

    • Use the resulting regression equation to calculate the concentration of Darifenacin in the unknown samples based on their measured peak area ratios.

G cluster_sample Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing S1 Aliquot Plasma Sample S2 Spike with Internal Standard (Darifenacin-d4) S1->S2 S3 Protein Precipitation or Liquid-Liquid Extraction S2->S3 S4 Centrifuge & Collect Supernatant S3->S4 L1 Inject Sample into HPLC S4->L1 L2 Chromatographic Separation (e.g., C18 Column) L1->L2 L3 Mass Spectrometry Detection (MRM Mode) L2->L3 L4 Monitor Ion Transitions: Darifenacin (427→147) Darifenacin-d4 (431→151) L3->L4 D1 Calculate Peak Area Ratio (Analyte/IS) L4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Unknown Sample Concentration D2->D3

Figure 3: Bioanalytical workflow using LC-MS/MS with an internal standard.

Conclusion

The mechanism of action of Darifenacin is centered on its highly selective, competitive antagonism of the M3 muscarinic acetylcholine receptor. This selectivity allows for targeted inhibition of detrusor smooth muscle contraction, addressing the primary pathophysiology of overactive bladder while minimizing off-target side effects. The deuterated analogue, this compound, serves as an indispensable tool in the drug development process, enabling precise and accurate quantification of the active compound in biological systems. This comprehensive understanding of its pharmacology, supported by robust quantitative data and detailed experimental methodologies, is crucial for researchers and drug development professionals working in the field of urology and pharmacology.

References

A Technical Guide to the Deuterium Labeling of Darifenacin for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This whitepaper provides a comprehensive technical overview of the synthesis, characterization, and application of deuterium-labeled Darifenacin for research purposes. Darifenacin is a selective M3 muscarinic receptor antagonist widely used in the treatment of overactive bladder.[1][2] Deuterium labeling offers significant advantages in drug metabolism and pharmacokinetic (DMPK) studies, primarily through its use as a highly effective internal standard for bioanalytical assays and by potentially modifying the drug's metabolic profile via the kinetic isotope effect.[3][4] This document details plausible synthetic approaches, analytical characterization methodologies, and provides specific experimental protocols for the use of deuterated Darifenacin in pharmacokinetic analysis. It is intended for researchers, chemists, and drug development professionals engaged in the study of antimuscarinic agents.

Introduction to Darifenacin

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[5][6] These M3 receptors are the primary subtype responsible for mediating the contraction of the bladder's detrusor muscle.[1] By blocking the action of acetylcholine at these receptors, Darifenacin reduces involuntary bladder contractions, thereby increasing bladder capacity and alleviating the symptoms of overactive bladder, such as urinary urgency, frequency, and urge incontinence.[1][2] Following oral administration, Darifenacin is well-absorbed but undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[7][8] The main metabolic pathways include monohydroxylation, the opening of the dihydrobenzofuran ring, and N-dealkylation.[8][9]

The Role of Deuterium Labeling in Pharmaceutical Research

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become an invaluable tool in drug discovery and development.[10] Its applications are broadly categorized into two areas:

  • Modification of Pharmacokinetic Properties: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. In metabolic reactions where the cleavage of a C-H bond is the rate-limiting step, substituting hydrogen with deuterium can slow down the reaction. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can lead to reduced metabolic clearance, increased drug exposure, and a more favorable pharmacokinetic profile.[3][4][11]

  • Use as Internal Standards: In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) version of the analyte is the gold standard for an internal standard (IS).[][13] A deuterated analog, such as Darifenacin-d4, co-elutes chromatographically with the unlabeled drug and exhibits identical ionization behavior, but is distinguishable by its mass. This allows it to accurately correct for variations in sample preparation, extraction, and instrument response, leading to highly precise and accurate quantification of the drug in biological matrices like plasma.[14]

Synthesis of Deuterium-Labeled Darifenacin (Darifenacin-d4)

While specific proprietary synthesis methods are not always published, a plausible and efficient route for preparing Darifenacin-d4 involves the use of deuterated reagents in the final steps of a known synthetic pathway. The structure of Darifenacin-d4 commonly used as an internal standard features deuterium atoms on the ethyl group of the amide side chain.

Proposed Synthetic Protocol:

A common synthesis of Darifenacin involves the reaction of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with a suitable 2-(2-oxo-2,3-dihydrobenzofuran-5-yl)ethyl derivative. To introduce deuterium, a deuterated ethylating agent can be used.

  • Preparation of Deuterated Precursor: Prepare ethyl-d5 iodide (CD₃CD₂I) or a similar deuterated ethylating agent from ethanol-d6.

  • N-Alkylation Reaction: React (S)-1-(2,3-dihydrobenzofuran-5-ylmethyl)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with ethyl-d5 iodide in the presence of a suitable base (e.g., potassium carbonate) in an inert solvent like acetonitrile.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction, extract the product into an organic solvent (e.g., ethyl acetate), and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the desired Darifenacin-d4.

  • Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Physicochemical and Analytical Characterization

The incorporation of deuterium atoms results in a predictable increase in the molecular weight of Darifenacin. This mass shift is the basis for its differentiation from the unlabeled analyte in mass spectrometry.

Table 1: Physicochemical Properties of Darifenacin and Darifenacin-d4

PropertyDarifenacinDarifenacin-d4
Chemical Formula C₂₈H₃₀N₂O₂C₂₈H₂₆D₄N₂O₂
Molecular Weight 426.55 g/mol 430.58 g/mol
Monoisotopic Mass 426.2307 u430.2558 u
Mass Shift N/A+4.0251 u
Experimental Protocol: LC-MS/MS Characterization

The following protocol is a representative method for the analysis of Darifenacin and its deuterated internal standard, adapted from published bioanalytical methods.[14][15]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of rat plasma in a microcentrifuge tube, add 25 µL of Darifenacin-d4 internal standard working solution (e.g., at 50 ng/mL).

    • Vortex the sample for 30 seconds.

    • Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 80:20 v/v).[15]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

  • Chromatographic Conditions:

    • LC System: Agilent 1200 series or equivalent.

    • Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm particle size.[14]

    • Mobile Phase: 10 mM Ammonium Acetate Buffer (pH 5) and Methanol (10:90, v/v).[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • MS System: AB SCIEX API 4000 or equivalent triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Key Parameters:

      • Source Temperature: 600°C[14]

      • IonSpray Voltage: 5500 V[14]

      • Nebulizer Gas (Gas 1): 30 psi

      • Heater Gas (Gas 2): 40 psi

Table 2: Mass Spectrometry MRM Transitions

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]
Darifenacin 427.3147.1
Darifenacin-d4 (IS) 431.4151.1
Data derived from published literature.[14][15]

Applications in Pharmacokinetic Research

The primary application of deuterium-labeled Darifenacin is as an internal standard for quantitative bioanalysis in support of pharmacokinetic studies.

Experimental Workflow for a Pharmacokinetic Study

The workflow for determining the plasma concentration-time profile of Darifenacin in a preclinical or clinical study involves several key steps, illustrated in the diagram below.

G cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing Drug Administration (e.g., Oral Gavage to Rats) Sampling Serial Blood Sampling (e.g., via tail vein) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Storage Sample Storage (-80°C) Plasma->Storage Thaw Thaw Plasma Samples Storage->Thaw Spike Spike with Internal Standard (Darifenacin-d4) Thaw->Spike Extract Liquid-Liquid Extraction Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quant Quantification (Peak Area Ratio vs. Cal Curve) Analyze->Quant PK_Calc Pharmacokinetic Calculation (Cmax, Tmax, AUC, T½) Quant->PK_Calc Report Reporting PK_Calc->Report G ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Darifenacin Darifenacin Darifenacin->M3R Binds & Inhibits Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

References

(±)-Darifenacin-d4 solubility and stability data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of (±)-Darifenacin-d4

This technical guide provides available data and standardized methodologies concerning the solubility and stability of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Introduction to this compound

This compound is the deuterium-labeled version of Darifenacin, a selective M3 muscarinic receptor antagonist.[1][2] Darifenacin is primarily used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency.[3][4] The M3 receptors are instrumental in the contraction of the urinary bladder's smooth muscle.[3][5] By blocking these receptors, Darifenacin helps to relax the bladder muscle, thereby increasing its capacity and reducing the symptoms of overactive bladder.[4][6] Deuterium-labeled compounds like this compound are often used as internal standards in pharmacokinetic studies and mass spectrometry-based quantitative analyses.[1][2]

Solubility Data

The solubility of Darifenacin hydrobromide has been determined in various organic solvents and aqueous buffers.[7]

Solvent/SystemSolubility
Dimethylformamide (DMF)~3 mg/mL[7]
Dimethyl sulfoxide (DMSO)~2 mg/mL[7]
Ethanol~0.3 mg/mL[7]
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[7]
Water (for Darifenacin base)0.000298 mg/mL (2.98e-04 g/L)[8]

Note: The aqueous solubility for the Darifenacin base is very low, classifying it as sparingly soluble.[7][8]

Stability Profile

Detailed stability studies specifically for this compound are not publicly documented. However, general stability testing protocols for pharmaceutical products provide a framework for how its stability would be assessed. Stability testing is crucial to determine a product's shelf life and appropriate storage conditions by evaluating the influence of environmental factors like temperature, humidity, and light.[9][10]

As a crystalline solid, Darifenacin hydrobromide is reported to be stable for at least two years when stored at -20°C.[7] For aqueous solutions, it is recommended not to store them for more than one day.[7]

A comprehensive stability study for this compound would typically involve:

  • Long-term (Real-time) Studies : These studies are conducted under recommended storage conditions to establish the product's shelf life.[10] Testing frequency is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][11]

  • Accelerated Studies : These involve exaggerated storage conditions (e.g., higher temperature and humidity) to speed up degradation and predict the shelf life in a shorter time frame.[9][10] For these studies, a minimum of three time points, including the start and end points (e.g., 0, 3, and 6 months), is recommended.[9]

  • Forced Degradation Studies : These studies are performed to identify potential degradation products and to establish the degradation pathways of the drug substance.

The testing should assess physical, chemical, biological, and microbiological attributes to ensure the product remains within its quality specifications.[11]

Experimental Protocols

The following are detailed methodologies for key experiments related to solubility and stability assessment.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[12][13]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the resulting saturated solution is then quantified.[12]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the mixture using a shaker or stirrer at a constant temperature for a period of 24 to 72 hours to ensure equilibrium is achieved.[12]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).[12]

  • Quantification: Determine the concentration of the dissolved this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

  • Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.[12]

Stability Testing Protocol

This protocol outlines a general procedure for assessing the stability of a pharmaceutical substance like this compound.[9][10]

Principle: To evaluate the quality of a substance over time under the influence of various environmental factors.[9]

Methodology:

  • Batch Selection: Place at least three primary batches of the substance into the stability study to assess batch-to-batch variability.[10]

  • Container Closure System: Store the substance in the container closure system proposed for marketing.

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for the proposed shelf life.[10][14]

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

  • Testing Schedule:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[9]

    • Accelerated: Test at 0, 3, and 6 months.[9]

  • Analytical Tests: At each time point, test for attributes susceptible to change, which may include:

    • Appearance (physical description)

    • Assay (potency)

    • Degradation products/impurities

    • Moisture content

  • Evaluation: Analyze the data to establish a re-test period or shelf life, during which the substance is expected to remain within its specifications.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams visualize the mechanism of action of Darifenacin and the experimental workflows for solubility and stability testing.

Darifenacin_Mechanism_of_Action cluster_Neuron Parasympathetic Neuron cluster_Bladder Bladder Smooth Muscle Cell ACh_Vesicle Acetylcholine (ACh) in Vesicles Nerve_Terminal Nerve Terminal ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release M3_Receptor M3 Muscarinic Receptor Contraction Muscle Contraction (Urgency/Frequency) M3_Receptor->Contraction Activates ACh->M3_Receptor Binds Darifenacin (±)-Darifenacin Darifenacin->M3_Receptor Blocks

Caption: Mechanism of action of Darifenacin as an M3 muscarinic receptor antagonist.

Shake_Flask_Solubility start Start excess_solid Add excess this compound to solvent start->excess_solid agitate Agitate at constant temp (24-72 hours) excess_solid->agitate equilibrium Equilibrium Reached agitate->equilibrium separate Separate solid & liquid phases (Centrifuge/Filter) equilibrium->separate quantify Quantify concentration in filtrate (e.g., HPLC) separate->quantify report Report Solubility (mg/mL or mol/L) quantify->report end End report->end Stability_Testing_Workflow cluster_storage Place Samples into Storage start Select ≥3 Batches of this compound package Package in Final Container System start->package long_term Long-Term (e.g., 25°C/60% RH) package->long_term accelerated Accelerated (e.g., 40°C/75% RH) package->accelerated pull_samples Pull Samples at Scheduled Time Points long_term->pull_samples accelerated->pull_samples test Perform Analytical Tests (Assay, Purity, etc.) pull_samples->test evaluate Evaluate Data & Determine Shelf Life test->evaluate

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Darifenacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist utilized in the treatment of overactive bladder.[1] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic profile of a drug, primarily by slowing its metabolism. This phenomenon, known as the kinetic isotope effect, can lead to improved drug efficacy, safety, and tolerability.[2][3][4][5] This technical guide provides a comprehensive overview of the known physical and chemical properties of darifenacin and the predicted properties of its deuterated analogue, deuterated darifenacin. It also details relevant experimental protocols and signaling pathways to support further research and development.

While specific experimental data for deuterated darifenacin is not extensively available in public literature, this guide extrapolates its properties based on the known characteristics of darifenacin and the established principles of deuterium substitution in medicinal chemistry. A commercially available version is Darifenacin-d4.[6]

Chemical Structure

Darifenacin is chemically known as (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide. In deuterated darifenacin, one or more hydrogen atoms are replaced by deuterium. The exact position of deuteration can vary, but it is often targeted at sites of metabolic oxidation to maximize the kinetic isotope effect. For the purposes of this guide, we will consider a commonly available research compound, Darifenacin-d4, where four deuterium atoms are incorporated.[6]

Physical and Chemical Properties

The introduction of deuterium is expected to have a minimal impact on the macroscopic physical and chemical properties of darifenacin, such as melting point, pKa, and solubility, but will result in a predictable increase in molecular weight. The most significant changes are anticipated in its metabolic stability.

Table 1: Physical and Chemical Properties of Darifenacin and Predicted Properties of Deuterated Darifenacin (Darifenacin-d4)

PropertyDarifenacinDeuterated Darifenacin (Darifenacin-d4)Data Source/Prediction Basis
Molecular Formula C₂₈H₃₀N₂O₂C₂₈H₂₆D₄N₂O₂,[6]
Molecular Weight 426.55 g/mol 430.57 g/mol ,[6]
Monoisotopic Mass 426.230728214 Da430.255887 Da (Calculated)[7]
Appearance Foam or colorless glassPredicted to be similar to darifenacin
pKa (25°C) 9.2Predicted to be very similar to darifenacin
Melting Point (Hydrobromide salt) 229°CPredicted to be very similar to darifenacin HBr
Solubility (Hydrobromide salt in water at 37°C) 6.03 mg/mLPredicted to be very similar to darifenacin HBr

Pharmacokinetics and the Kinetic Isotope Effect

The primary motivation for deuterating darifenacin is to alter its pharmacokinetic profile. Darifenacin is metabolized by cytochrome P450 enzymes, and the cleavage of carbon-hydrogen bonds is often a rate-limiting step in this process.[2][5] By replacing hydrogen with the heavier deuterium isotope at metabolic hotspots, the C-D bond becomes stronger and is broken more slowly, leading to a decreased rate of metabolism.[3][4] This can result in a longer half-life, increased plasma exposure, and potentially a reduced dosing frequency.

Table 2: Predicted Impact of Deuteration on the Pharmacokinetic Properties of Darifenacin

Pharmacokinetic ParameterEffect of DeuterationRationale
Metabolic Clearance DecreasedSlower enzymatic cleavage of C-D bonds compared to C-H bonds (Kinetic Isotope Effect).[2][5]
Half-life (t₁/₂) IncreasedA direct consequence of reduced metabolic clearance.
Area Under the Curve (AUC) IncreasedHigher systemic exposure due to slower elimination.
Maximum Concentration (Cmax) Potentially IncreasedDependent on the balance between absorption and first-pass metabolism.
Bioavailability Potentially IncreasedReduced first-pass metabolism can lead to a greater fraction of the drug reaching systemic circulation.

Signaling Pathway

Darifenacin functions as a selective antagonist of the M3 muscarinic acetylcholine receptor.[1] These receptors are primarily responsible for mediating bladder muscle contractions.[8] By blocking the action of acetylcholine at these receptors, darifenacin leads to relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.[8][9]

G cluster_pre Presynaptic Neuron cluster_post Bladder Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Calcium_Release Ca²⁺ Release from SR IP3->Calcium_Release Stimulates Contraction Muscle Contraction Calcium_Release->Contraction Leads to Deuterated_Darifenacin Deuterated Darifenacin Deuterated_Darifenacin->M3_Receptor Antagonizes

Darifenacin Signaling Pathway

Experimental Protocols

The analysis of deuterated darifenacin would employ standard analytical techniques, with modifications to account for the isotopic labeling.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity and concentration of darifenacin. The retention time of deuterated darifenacin is expected to be very similar to that of the non-deuterated compound.

  • Method: A validated reverse-phase HPLC (RP-HPLC) method can be used.[10][11][12][13]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[10][12]

  • Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.[10][12][13] For example, a mixture of methanol and phosphate buffer (pH 5.5) in an 80:20 v/v ratio can be effective.[10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[10][11]

  • Detection: UV detection at approximately 282 nm is appropriate for darifenacin.[10]

  • Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase, to a known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for both quantification and structural confirmation, and it is the primary method to confirm the incorporation of deuterium.

  • Method: An LC-MS/MS method provides high sensitivity and selectivity.[14][15][16][17][18]

  • Chromatography: The HPLC conditions can be similar to those described above, optimized for compatibility with the mass spectrometer.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for darifenacin.[14]

    • Mass Analysis: The mass spectrum of deuterated darifenacin will show a molecular ion peak shifted by the mass of the incorporated deuterium atoms (approximately 1.006 Da per deuterium). For Darifenacin-d4, the molecular ion [M+H]⁺ would be expected at m/z 431.6, compared to m/z 427.6 for the non-deuterated compound.

    • Fragmentation: The fragmentation pattern can also be analyzed to confirm the location of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of deuterated darifenacin and for confirming the positions of deuterium incorporation.

  • ¹H NMR: In the ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity.[19][20] This provides direct evidence of deuteration at specific sites.

  • ²H NMR: A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms.[21][22] This is a direct method to observe the incorporated deuterium.

  • ¹³C NMR: The ¹³C signals for carbons directly bonded to deuterium will show a characteristic splitting pattern (a triplet for a C-D bond) and a slight upfield shift compared to the corresponding C-H signals.

  • Solvent: A suitable deuterated solvent that does not have signals overlapping with the analyte should be used, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[23]

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of deuterated darifenacin.

G cluster_synthesis Synthesis cluster_analysis Analysis Start Deuterated Precursors Reaction Chemical Synthesis Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product Deuterated Darifenacin Purification->Product Purity Purity Assessment (HPLC) Product->Purity Identity Identity Confirmation (LC-MS) Purity->Identity Structure Structural Elucidation (NMR) Identity->Structure Final_Characterization Full Characterization Structure->Final_Characterization

Characterization Workflow

Conclusion

Deuterated darifenacin represents a promising modification of the parent drug, with the potential for an improved pharmacokinetic profile due to the kinetic isotope effect. While comprehensive experimental data on its physical and chemical properties are not widely published, this guide provides a solid foundation for its study based on the well-characterized properties of darifenacin and the established principles of deuterium substitution. The provided experimental protocols and pathway diagrams offer a starting point for researchers and drug development professionals to further investigate and characterize this important molecule.

References

A Technical Guide to (±)-Darifenacin-d4: Properties, Signaling, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (±)-Darifenacin-d4, a deuterated isotopologue of Darifenacin. The document details its fundamental physicochemical properties, explores its mechanism of action as a selective M3 muscarinic receptor antagonist, and presents comprehensive experimental protocols for its characterization.

Physicochemical Properties of this compound

This compound is a deuterated form of (±)-Darifenacin, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily utilized in pharmacokinetic studies as a tracer for quantification.

PropertyValueReference
CAS Number 1189701-43-6[1][2][3][4]
Molecular Formula C₂₈H₂₆D₄N₂O₂[1][2][3][4]
Molecular Weight 430.57 g/mol [1][3][4]
Synonyms rac Darifenacin-d4, 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl-d4]-α,α-diphenyl-3-pyrrolidineacetamide[1][3]

Mechanism of Action and Signaling Pathways

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (M3R).[1] This selectivity is crucial for its therapeutic effects in treating overactive bladder (OAB), as the M3 receptor is the primary subtype responsible for mediating detrusor smooth muscle contraction.[2] The antagonistic action of Darifenacin at the M3R inhibits the downstream signaling cascade initiated by acetylcholine (ACh).

In various cell types, including colorectal cancer cells, ACh binding to M3R activates several key signaling pathways, including the p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and Akt pathways.[1] By blocking the M3R, Darifenacin effectively inhibits the ACh-induced phosphorylation and subsequent activation of these kinases.[1]

Darifenacin_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor PLC Phospholipase C (PLC) M3R->PLC Activates Akt_pathway Akt Pathway M3R->Akt_pathway Activates ACh Acetylcholine (ACh) ACh->M3R Activates Darifenacin This compound Darifenacin->M3R Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction MAPK_cascade MAPK Cascade (p38, ERK1/2) PKC->MAPK_cascade Proliferation Cell Proliferation & Invasion MAPK_cascade->Proliferation Akt_pathway->Proliferation

Figure 1. Simplified signaling pathway of the M3 muscarinic receptor and the inhibitory action of Darifenacin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of Darifenacin.

M3 Receptor Competitive Binding Assay

This assay determines the binding affinity of Darifenacin for the M3 muscarinic receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the M3 muscarinic receptor.

Materials:

  • CHO-K1 cells stably expressing human M1-M5 receptors

  • [N-methyl-³H]-scopolamine ([³H]NMS) as the radioligand

  • This compound

  • Atropine (for defining non-specific binding)

  • HEPES buffer (20 mM, pH 7.4)

  • Scintillation counter

Procedure:

  • Cell Culture: Culture CHO-K1 cells expressing the M3 receptor subtype to confluence.

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, add the cell membranes, a fixed concentration of [³H]NMS (e.g., 0.1-0.4 nM), and varying concentrations of this compound (typically 12 concentrations spanning a wide range).

  • Incubation: Incubate the reaction mixture at 20°C.

  • Non-specific Binding: In parallel wells, add a high concentration of atropine (e.g., 1 µM) to determine non-specific binding.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain an IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start culture Culture M3R-expressing CHO-K1 cells start->culture membrane_prep Prepare Cell Membranes culture->membrane_prep binding_reaction Set up Binding Reaction: - Membranes - [³H]NMS (Radioligand) - this compound (Competitor) membrane_prep->binding_reaction incubation Incubate binding_reaction->incubation filtration Terminate by Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate IC50 - Determine Ki counting->analysis end End analysis->end

References

The Role of (±)-Darifenacin-d4 in Modern Pharmacology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (±)-Darifenacin-d4, a deuterated analog of darifenacin, and its critical role in contemporary pharmacological research. This document details the pharmacological profile of darifenacin, the principles of utilizing deuterium-labeled compounds, and specific experimental applications of this compound, particularly as an internal standard in bioanalytical studies.

Introduction to Darifenacin

Darifenacin is a competitive antagonist of the muscarinic acetylcholine receptors, with a high affinity for the M3 subtype.[1] M3 receptors are predominantly responsible for mediating the contraction of the urinary bladder's detrusor muscle.[2][3] By blocking these receptors, darifenacin reduces involuntary bladder contractions, making it an effective treatment for overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[4][5]

The metabolism of darifenacin is primarily carried out by the cytochrome P450 enzymes CYP2D6 and CYP3A4 in the liver.[4][6][7] This extensive metabolism results in a relatively low oral bioavailability.[5][6][7]

The Advent of Deuterium-Labeled Compounds in Pharmacology

Deuterium-labeled compounds, such as this compound, are powerful tools in drug discovery and development. In these molecules, one or more hydrogen atoms are replaced by their stable isotope, deuterium. This substitution results in a compound that is chemically almost identical to the parent drug but has a higher mass. This key difference allows for its differentiation and quantification in mass spectrometry-based assays.

The primary applications of deuterated compounds in pharmacology include:

  • Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Deuterium labeling allows researchers to trace the metabolic fate of a drug within an organism.

  • Bioanalytical Assays: Deuterated analogs are considered the gold standard for use as internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). They exhibit similar chromatographic behavior and extraction recovery to the analyte of interest, which corrects for variability during sample processing and analysis.

This compound: A Vital Tool for Bioanalysis

This compound is the deuterated form of darifenacin and is primarily used as an internal standard for the accurate quantification of darifenacin in biological matrices such as plasma.[1][8][9] Its use is critical for the reliability of pharmacokinetic, bioavailability, and bioequivalence studies of darifenacin.

Logical Relationship

The relationship between darifenacin and this compound is that of an analyte and its stable isotope-labeled internal standard. The four deuterium atoms in this compound increase its molecular weight, allowing it to be distinguished from the unlabeled darifenacin by a mass spectrometer, while its chemical properties remain virtually identical.

Logical Relationship Darifenacin Darifenacin (Analyte) LC_MS LC-MS/MS Analysis Darifenacin->LC_MS Quantified Darifenacin_d4 This compound (Internal Standard) Darifenacin_d4->LC_MS Reference for Quantification

Figure 1: Relationship between Darifenacin and its deuterated internal standard.

Quantitative Data

The following tables summarize key quantitative data for darifenacin, which are essential for designing and interpreting studies that utilize this compound.

Pharmacokinetic Parameters of Darifenacin

This table presents the steady-state pharmacokinetic parameters of darifenacin extended-release tablets in extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6.

Parameter7.5 mg Dose (EMs)7.5 mg Dose (PMs)15 mg Dose (EMs)15 mg Dose (PMs)
AUC24 (ng·h/mL) 29.24 (15.47)67.56 (13.13)62.99 (38.83)107.82 (26.33)
Cmax (ng/mL) 2.01 (1.04)4.27 (0.98)4.49 (2.68)8.31 (2.00)
Cavg (ng/mL) 1.22 (0.64)2.81 (0.55)2.62 (1.62)4.49 (1.10)
Tmax (h) 6.49 (4.19)5.20 (1.79)7.15 (4.26)6.40 (2.88)
t1/2 (h) 12.4319.9514.1618.61

Data presented as mean (standard deviation). Data sourced from prescribing information.[2][6]

LC-MS/MS Parameters for Darifenacin Analysis

The following table outlines the mass spectrometry parameters for the analysis of darifenacin and this compound.

ParameterDarifenacin (Analyte)This compound (Internal Standard)
Precursor Ion (m/z) 427.30431.40
Product Ion (m/z) 147.10151.10
Declustering Potential (V) 62.0060.00
Collision Energy (V) 40.0050.00
Cell Exit Potential (V) 10.0010.00
Entrance Potential (V) 10.0010.00

Data sourced from a bioanalytical method development study.[8]

Experimental Protocols

This section provides a detailed methodology for a typical bioequivalence study of darifenacin using this compound as an internal standard.

Bioanalytical Method for Darifenacin in Human Plasma

Objective: To quantify the concentration of darifenacin in human plasma samples.

Internal Standard: this compound

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of darifenacin in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • From these stock solutions, prepare working solutions for calibration curve standards and quality control (QC) samples by serial dilution with a 50:50 mixture of methanol and water.[8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot 400 µL of plasma (from blank, calibration standards, QC samples, and study samples) into labeled tubes.

    • Add 50 µL of the this compound internal standard working solution (e.g., 2500 ng/mL) to each tube and vortex.[8]

    • Add 2.0 mL of an extraction solution (diethylether:dichloromethane, 80:20 v/v) and vortex for 10 minutes.[8]

    • Centrifuge the samples at 4500 rpm for 5 minutes at 4°C.

    • Freeze the aqueous layer and decant the organic supernatant into a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 300 µL of the mobile phase.[8]

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: CC 150 x 4.6 NUCLEOSIL 100-5 NH2.[8]

    • Mobile Phase: Acetonitrile:water:formic acid (90:10:0.1, v/v/v).[8]

    • Flow Rate: 1.2 mL/min.[8]

    • Column Temperature: 35°C.[8]

    • Autosampler Temperature: 5°C.[8]

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI).[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.

  • Data Analysis:

    • Integrate the peak areas for both darifenacin and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of darifenacin in the unknown samples by interpolation from the calibration curve.

Visualizations

Darifenacin M3 Receptor Signaling Pathway

Darifenacin acts as an antagonist at the M3 muscarinic receptor, which is a Gq-coupled receptor. Its activation by acetylcholine normally leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction. Darifenacin blocks this cascade.

Darifenacin's Antagonistic Action on M3 Receptor Signaling cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M3R Activates Darifenacin Darifenacin Darifenacin->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Figure 2: M3 muscarinic receptor signaling pathway and the antagonistic effect of darifenacin.

Experimental Workflow for a Bioequivalence Study

The following diagram illustrates the typical workflow for a bioequivalence study of a darifenacin formulation using this compound as an internal standard.

Bioequivalence Study Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_statistical Statistical Analysis Dosing Subject Dosing (Test & Reference Formulations) Sampling Blood Sample Collection (Time-course) Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Spiking Spiking with this compound (Internal Standard) Processing->Spiking Extraction Sample Extraction (e.g., LLE or PPT) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) Quantification->PK_Analysis Stat_Comparison Statistical Comparison (Test vs. Reference) PK_Analysis->Stat_Comparison Conclusion Bioequivalence Determination Stat_Comparison->Conclusion

Figure 3: A typical workflow for a bioequivalence study of darifenacin.

Conclusion

This compound is an indispensable tool in the pharmaceutical sciences, enabling the precise and accurate quantification of darifenacin in biological samples. Its role as an internal standard is fundamental to the integrity of pharmacokinetic, bioavailability, and bioequivalence studies, which are essential for the regulatory approval and clinical use of darifenacin formulations. A thorough understanding of the pharmacology of darifenacin, coupled with robust bioanalytical methods utilizing this compound, ensures the generation of high-quality data for drug development and research.

References

A Technical Guide to (±)-Darifenacin-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (±)-Darifenacin-d4, a deuterated analog of Darifenacin, for research and development purposes. It covers the compound's core properties, relevant signaling pathways, experimental protocols, and a list of suppliers.

Introduction to this compound

This compound is the deuterated form of (±)-Darifenacin, a selective M3 muscarinic acetylcholine receptor antagonist. The incorporation of deuterium (d4) on the ethylamine side chain makes it an ideal internal standard for the quantification of Darifenacin in biological samples using mass spectrometry-based methods. Darifenacin itself is primarily used in the treatment of overactive bladder by inhibiting involuntary bladder contractions.[1][2][3] Its selectivity for the M3 receptor subtype is a key feature, minimizing side effects associated with the blockade of other muscarinic receptors.[2][3][4]

Suppliers of this compound for Research

A critical step for any research endeavor is the procurement of high-quality reagents. The following table summarizes key suppliers of this compound.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Cayman Chemical Darifenacin-d41189701-43-6C₂₈H₂₆D₄N₂O₂430.6
Toronto Research Chemicals (TRC) rac Darifenacin-d41189701-43-6C₂₈H₂₆D₄N₂O₂430.57
Santa Cruz Biotechnology, Inc. rac Darifenacin-d41189701-43-6C₂₈H₂₆D₄N₂O₂430.57
Simson Pharma Limited Darifenacin-D41189701-43-6C₂₈H₂₆D₄N₂O₂430.57
Sussex Research Laboratories Inc. rac-Darifenacin-d41189701-43-6C₂₈H₂₆D₄N₂O₂430.55

Mechanism of Action and Signaling Pathway

Darifenacin exerts its therapeutic effect by competitively antagonizing the M3 muscarinic acetylcholine receptor.[1][2][3] These receptors are predominantly found on the smooth muscle of the urinary bladder and are responsible for mediating bladder contractions.[2][5] The signaling cascade initiated by the activation of the M3 receptor is depicted below.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Gq->PLC Activates ACh Acetylcholine (ACh) ACh->M3R Binds to Ca2 Ca²⁺ IP3->Ca2 Mobilizes Contraction Smooth Muscle Contraction Ca2->Contraction Induces Darifenacin Darifenacin Darifenacin->M3R Blocks

M3 Receptor Signaling Pathway

Experimental Protocols

Quantification of Darifenacin in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Darifenacin in human plasma.

Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Extract Liquid-Liquid Extraction (e.g., Diethyl ether:DCM) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Chrom Chromatographic Separation (e.g., C18 column) Inject->Chrom Detect Mass Spectrometric Detection (MRM mode) Chrom->Detect Quant Quantification (Peak Area Ratio) Detect->Quant Results Results (Concentration) Quant->Results

LC-MS/MS Quantification Workflow

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add a known concentration of this compound as the internal standard (IS).

    • Perform liquid-liquid extraction using a suitable organic solvent mixture (e.g., Diethyl ether: Dichloromethane, 80:20 v/v).

    • Vortex and centrifuge the samples.

    • Separate the organic layer and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.[6][7]

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate) is typical.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Darifenacin (m/z 427.3 → 147.3) and Darifenacin-d4 (m/z 431.4 → 151.2) are monitored.[7]

  • Data Analysis:

    • The concentration of Darifenacin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

In Vitro Receptor Binding Assay

This protocol describes a competitive receptor binding assay to determine the affinity of a test compound for the M3 muscarinic receptor.

Methodology:

  • Receptor Preparation:

    • Prepare cell membrane homogenates from a cell line expressing the human M3 muscarinic receptor.

  • Assay Setup:

    • In a 96-well filter plate, add the receptor preparation, a fixed concentration of a radiolabeled ligand that binds to the M3 receptor (e.g., [³H]-scopolamine), and varying concentrations of the test compound (e.g., Darifenacin).

    • Incubate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from the free radioligand by vacuum filtration.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and pharmacokinetic properties of Darifenacin.

Table 1: Clinical Efficacy of Darifenacin in Overactive Bladder (12-week study) [8][9]

ParameterPlacebo (n=164)Darifenacin 7.5 mg (n=229)Darifenacin 15 mg (n=115)
Median Reduction in Incontinence Episodes/week -55.9%-67.7% (p=0.010 vs placebo)-72.8% (p=0.017 vs placebo)
Reduction in Micturition Frequency/day -1.8-2.4 (p<0.001 vs placebo)-2.7 (p<0.001 vs placebo)
Increase in Mean Volume Voided (mL) +20.1+32.2 (p<0.040 vs placebo)+41.5 (p<0.001 vs placebo)

Table 2: Pharmacokinetic Parameters of Darifenacin

ParameterValue
Protein Binding ~98%
Metabolism Primarily via CYP2D6 and CYP3A4
Elimination Half-life 13-19 hours
Excretion ~60% urine, ~40% feces

Conclusion

This compound is an essential tool for researchers and drug development professionals working with Darifenacin. Its use as an internal standard ensures accurate and reliable quantification in pharmacokinetic and bioequivalence studies. Understanding the mechanism of action of Darifenacin and its interaction with the M3 muscarinic receptor signaling pathway is crucial for the development of new therapies for overactive bladder and other related conditions. The experimental protocols and data presented in this guide provide a solid foundation for further research in this area.

References

Methodological & Application

Application Notes and Protocols for the Use of (±)-Darifenacin-d4 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of (±)-Darifenacin-d4 as an Internal Standard in LC-MS/MS Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3] Accurate quantification of darifenacin in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[6] this compound is a deuterated analog of darifenacin and serves as an ideal internal standard due to its similar physicochemical properties and co-elution with the analyte, while being distinguishable by its mass-to-charge ratio (m/z).[6][7]

These application notes provide a detailed protocol for the quantification of darifenacin in human and rat plasma using this compound as an internal standard with LC-MS/MS.

Signaling Pathway of Darifenacin

Darifenacin selectively antagonizes the M3 muscarinic acetylcholine receptor. In the context of the urinary bladder, this action inhibits acetylcholine-mediated contraction of the detrusor muscle, leading to reduced urinary frequency, urgency, and incontinence.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Detrusor Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release M3_receptor M3 Muscarinic Receptor ACh->M3_receptor Binds Contraction Muscle Contraction M3_receptor->Contraction Activates Darifenacin Darifenacin Darifenacin->M3_receptor Blocks

Caption: Simplified signaling pathway of Darifenacin's antagonism of the M3 muscarinic receptor in the detrusor muscle.

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and method validation for the quantification of darifenacin in plasma.

Materials and Reagents
  • Darifenacin hydrobromide (Reference Standard)

  • This compound hydrobromide (Internal Standard)[7]

  • HPLC grade methanol, acetonitrile, dichloromethane, and diethyl ether[4][7]

  • Formic acid and ammonium acetate[4][7]

  • Milli-Q or HPLC grade water[4][7]

  • Control human or rat plasma with K2EDTA as anticoagulant[4]

Stock and Working Solution Preparation
  • Darifenacin Stock Solution (1 mg/mL): Accurately weigh and dissolve darifenacin hydrobromide in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrobromide in methanol.[4]

  • Working Solutions: Prepare serial dilutions of the darifenacin stock solution in a methanol:water (50:50, v/v) mixture to create working solutions for calibration curve standards and quality control samples.[4]

  • Internal Standard Spiking Solution: Dilute the this compound stock solution in an appropriate solvent to achieve the desired concentration for spiking into samples.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is based on a validated method for human plasma.[4]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Aliquot 400 µL of plasma into pre-labeled polypropylene tubes.

  • Add 50 µL of the this compound internal standard working solution (e.g., 2500 ng/mL) to each tube and vortex.[4]

  • Add 2.0 mL of the extraction solution (diethyl ether:dichloromethane, 80:20, v/v) and vortex for 10 minutes.[4]

  • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 300 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the instrumental conditions for two different validated methods.

Table 1: Liquid Chromatography Conditions

ParameterMethod 1 (Human Plasma)[4]Method 2 (Rat Plasma)[7]
HPLC System Shimadzu Co.Agilent 1200 Series
Column CC 150 x 4.6 NUCLEOSIL 100-5 NH2Zorbax, SB C18, 4.6 x 75 mm, 3.5 µm
Mobile Phase Acetonitrile:Milli-Q water:Formic acid (90:10:0.1, v/v/v)10 mM Ammonium acetate buffer (pH 5):Methanol (10:90, v/v)
Flow Rate 1.200 mL/min (with 1:2 split)1.0 mL/min
Column Temperature 35 ± 2°CNot Specified
Autosampler Temp. 5 ± 1°CNot Specified
Injection Volume Not SpecifiedNot Specified
Run Time 2.0 min~1.3 min

Table 2: Mass Spectrometry Conditions

ParameterMethod 1 (Human Plasma)[4]Method 2 (Rat Plasma)[7]
Mass Spectrometer API 3000 LC-MS/MSAPI 4000 Triple Quadrupole
Ionization Source Turbo Ion SprayTurbo Electrospray
Ionization Mode PositivePositive
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
MRM Transition (Darifenacin) Not Specifiedm/z 427.3 → 147.3
MRM Transition (Darifenacin-d4) Not Specifiedm/z 431.4 → 151.2
Entrance Potential (EP) 10.00 VNot Specified
Cell Exit Potential (CXP) 10.00 VNot Specified
Source Temperature Not Specified600°C

Experimental Workflow

The following diagram illustrates the major steps in the bioanalytical workflow for the quantification of darifenacin in plasma samples.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate Concentration integrate->calculate

References

Application Notes and Protocols for the Quantitative Analysis of Darifenacin using (±)-Darifenacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3][4] Accurate quantification of Darifenacin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of Darifenacin in plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with (±)-Darifenacin-d4 as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Signaling Pathway of Darifenacin

Darifenacin exerts its therapeutic effect by competitively antagonizing the M3 muscarinic acetylcholine receptors located on the smooth muscle of the urinary bladder.[1][2][3] Involuntary bladder contractions are primarily mediated by the binding of acetylcholine to these M3 receptors.[1] By blocking this interaction, Darifenacin leads to the relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder, such as urinary urgency, frequency, and urge incontinence.[1][3]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Detrusor Muscle Cell Acetylcholine Acetylcholine ACh_released Acetylcholine Acetylcholine->ACh_released Release M3_Receptor M3 Muscarinic Receptor ACh_released->M3_Receptor Binds to Contraction Muscle Contraction M3_Receptor->Contraction Activates Darifenacin Darifenacin Darifenacin->M3_Receptor Blocks

Darifenacin's antagonistic action on the M3 receptor.

Materials and Methods

Reagents and Materials
  • Darifenacin reference standard

  • This compound internal standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid

  • Diethylether

  • Dichloromethane

  • Human or rat plasma (blank)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • LC-MS/MS system (e.g., API 3000 or equivalent)

Experimental Workflow

The following diagram outlines the major steps involved in the quantitative analysis of Darifenacin from plasma samples.

cluster_workflow Analytical Workflow Sample_Preparation 1. Sample Preparation Plasma_Spiking Plasma Aliquoting and Spiking with IS Sample_Preparation->Plasma_Spiking LLE Liquid-Liquid Extraction Plasma_Spiking->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis 2. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Chromatography Chromatographic Separation LC_MS_Analysis->Chromatography Mass_Spectrometry Mass Spectrometric Detection Chromatography->Mass_Spectrometry Data_Processing 3. Data Processing Mass_Spectrometry->Data_Processing Quantification Quantification and Data Analysis Data_Processing->Quantification

Workflow for Darifenacin quantitative analysis.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Darifenacin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Darifenacin reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a concentration of 1 mg/mL.[1]

  • Working Solutions: Prepare serial dilutions of the Darifenacin stock solution in a methanol:water (50:50, v/v) diluent to create working solutions for calibration curve standards and quality control (QC) samples.[1] Prepare a working solution of this compound by diluting the stock solution in the same diluent.

Preparation of Calibration Curve and Quality Control Samples
  • Spike blank plasma with the appropriate Darifenacin working solutions to prepare a series of calibration curve (CC) standards and quality control (QC) samples at different concentration levels.[1][2]

  • Typical concentration ranges for human plasma are 0.025 - 10.384 ng/mL and for rat plasma are 10.00 - 20000.00 pg/mL.[1][2]

  • QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[2]

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 100-400 µL of plasma sample (standard, QC, or unknown) into a clean tube.[1][2]

  • Add a specified volume of the this compound internal standard working solution to each tube (e.g., 50 µL of 2500 ng/mL IS).[1]

  • Vortex the samples briefly.

  • Add the extraction solvent. A common solvent mixture is diethyl ether:dichloromethane (80:20, v/v).[1][3]

  • Vortex the mixture for an extended period (e.g., 10 minutes) to ensure thorough extraction.[1]

  • Centrifuge the samples to separate the organic and aqueous layers (e.g., at 4500 rpm for 5 minutes at 4°C).[1]

  • Transfer the supernatant (organic layer) to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.[1][2]

  • Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.[1]

LC-MS/MS Conditions

The following tables summarize the typical instrument conditions for the analysis.

Table 1: Chromatographic Conditions

ParameterCondition 1 (Human Plasma)[1][3]Condition 2 (Rat Plasma)[2]
Column NUCLEOSIL 100-5 NH2 (150 x 4.6 mm)Zorbax, SB C18 (4.6 x 75 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water:Formic Acid (90:10:0.1, v/v/v)10 mM Ammonium Acetate Buffer (pH 5):Methanol (10:90, v/v)
Flow Rate 1.2 mL/min (with 1:2 split)1.0 mL/min
Column Temperature 35 ± 2°C40°C
Autosampler Temp. 5 ± 1°CNot Specified
Injection Volume Not SpecifiedNot Specified
Run Time ~3 minutes~3 minutes
Retention Time Darifenacin: ~0.74 min, Darifenacin-d4: ~0.75 minDarifenacin & Darifenacin-d4: ~1.3 min

Table 2: Mass Spectrometric Conditions

ParameterCondition 1 (Human Plasma)[1]Condition 2 (Rat Plasma)[2]
Mass Spectrometer API 3000 LC-MS/MSAPI 4000 triple quadrupole
Ionization Mode Positive Ion Electrospray (ESI)Positive Ion Electrospray (ESI)
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Darifenacin: 427.30, Darifenacin-d4: 431.40Darifenacin: 427.3, Darifenacin-d4: 431.4
Product Ion (m/z) Darifenacin: 147.10, Darifenacin-d4: 151.10Darifenacin: 147.3, Darifenacin-d4: 151.2
Source Temperature Not Specified600°C
IonSpray Voltage Not Specified5500 V

Data Presentation

The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

Table 3: Method Validation Parameters

ParameterHuman Plasma Method[1][3]Rat Plasma Method[2]
Linearity Range 0.025 - 10.384 ng/mL10.00 - 20000.00 pg/mL
Lower Limit of Quantification (LLOQ) 0.025 ng/mL10.00 pg/mL
Intra-day Precision (%RSD) 0.84 - 2.69%Not explicitly stated, but within acceptance criteria
Inter-day Precision (%RSD) 2.01 - 7.47%Not explicitly stated, but within acceptance criteria
Intra-day Accuracy (%) 94.79 - 108.00%Not explicitly stated, but within acceptance criteria
Inter-day Accuracy (%) 94.63 - 102.61%Not explicitly stated, but within acceptance criteria
Mean Recovery (%) Darifenacin: 98.07%, Darifenacin-d4: 93.32%Not explicitly stated, but within acceptance criteria

Table 4: Calibration Curve Data Example (Human Plasma)[1]

Nominal Conc. (ng/mL)Mean Back-Calculated Conc. (ng/mL)% Accuracy
0.0250.02496.0
0.0500.051102.0
1.2981.321101.8
2.5972.611100.5
5.1935.14599.1
6.7506.68999.1
8.8298.892100.7
10.38610.35599.7

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, selective, and reliable approach for the quantification of Darifenacin in plasma. The detailed protocols and established performance parameters presented in these application notes serve as a valuable resource for researchers and scientists involved in the development and analysis of Darifenacin. Adherence to these methodologies will ensure the generation of high-quality data for pharmacokinetic and other drug development studies.

References

Application Note & Protocol: A High-Throughput LC-MS/MS Method for the Pharmacokinetic Study of (±)-Darifenacin using (±)-Darifenacin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and assessing potential drug-drug interactions. This document outlines a robust and sensitive bioanalytical method for the quantification of darifenacin in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, (±)-Darifenacin-d4, to ensure high accuracy and precision.[4][5][6]

Darifenacin is extensively metabolized in the liver by the cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.[1][7][8][9] The major metabolic pathways include monohydroxylation, dihydrobenzofuran ring opening, and N-dealkylation.[7][8] The drug is highly protein-bound (approximately 98%), mainly to alpha-1-acid glycoprotein.[1][8][9] The elimination half-life of the extended-release formulation is approximately 13-19 hours.[1][9]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and analytical parameters for darifenacin, compiled from various studies.

Table 1: Pharmacokinetic Parameters of Darifenacin (Extended-Release Formulation)

ParameterValueReference
Bioavailability15-19% (dose-dependent)[2][7]
Tmax (Time to Peak Plasma Concentration)~7 hours[7][8]
Protein Binding~98%[1][8][9]
Volume of Distribution (Vss)163 L[9][10]
Elimination Half-Life13-19 hours[1][9]
Clearance32-40 L/h[10]
Excretion~60% urine, ~40% feces[10][11]

Table 2: LC-MS/MS Method Parameters for Darifenacin Quantification

ParameterDescriptionReference
Internal StandardThis compound[4][5]
Sample PreparationLiquid-Liquid Extraction[4]
Chromatographic ColumnC18 or similar reverse-phase[5][12]
Mobile PhaseAcetonitrile/water with formic acid or ammonium acetate[4][5]
Ionization ModePositive Electrospray Ionization (ESI+)[4][5]
MRM Transition (Darifenacin)m/z 427.3 → 147.1/147.3[4][5]
MRM Transition (Darifenacin-d4)m/z 431.4 → 151.1/151.2[4][5]
Linearity Rangee.g., 0.025 - 10.384 ng/mL[13]

Experimental Protocols

Bioanalytical Method for Darifenacin Quantification in Plasma

This protocol describes a validated LC-MS/MS method for the determination of darifenacin in human plasma.

a. Materials and Reagents:

  • (±)-Darifenacin hydrobromide reference standard

  • This compound hydrobromide internal standard (IS)

  • HPLC-grade methanol, acetonitrile, dichloromethane, and diethyl ether

  • Formic acid or ammonium acetate

  • Human plasma (with K2EDTA as anticoagulant)

  • Milli-Q or HPLC-grade water

b. Stock and Working Solutions Preparation:

  • Prepare primary stock solutions of darifenacin and darifenacin-d4 in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution of the internal standard (darifenacin-d4) by diluting the stock solution with a 50:50 methanol:water mixture to a final concentration of 2.5 µg/mL.[4]

  • Prepare calibration curve standards and quality control (QC) samples by spiking blank human plasma with appropriate dilutions of the darifenacin stock solution.

c. Sample Preparation (Liquid-Liquid Extraction):

  • To 400 µL of plasma sample (calibration standard, QC, or study sample), add 50 µL of the darifenacin-d4 internal standard working solution (2.5 µg/mL) and vortex.[4]

  • Add an extraction solvent, such as a mixture of diethyl ether and dichloromethane (e.g., 80:20, v/v).[4]

  • Vortex the mixture for approximately 10 minutes.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

d. LC-MS/MS Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of delivering a precise and stable flow.

  • Chromatographic Column: A reverse-phase column, such as a NUCLEOSIL 100-5 NH2 (150 x 4.6 mm) or a Zorbax SB C18 (4.6 x 75 mm, 3.5 µm).[4][5]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution containing a modifier like formic acid (e.g., 0.1%) or ammonium acetate (e.g., 10 mM). A typical composition is acetonitrile:water:formic acid (90:10:0.1, v/v/v).[4]

  • Flow Rate: 1.2 mL/min with a split (e.g., 1:2).[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Darifenacin: Precursor ion m/z 427.3, product ion m/z 147.1.[4]

    • Darifenacin-d4: Precursor ion m/z 431.4, product ion m/z 151.1.[4]

e. Data Analysis:

  • Quantify darifenacin concentrations by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.

  • Determine the concentration of darifenacin in the QC and study samples from the calibration curve.

Visualizations

Darifenacin_Metabolism cluster_metabolites Metabolites Darifenacin Darifenacin CYP3A4 CYP3A4 Darifenacin->CYP3A4 CYP2D6 CYP2D6 Darifenacin->CYP2D6 Metabolite1 Monohydroxylated Darifenacin CYP3A4->Metabolite1 Hydroxylation Metabolite2 Dihydrobenzofuran Ring-Opened Metabolite CYP3A4->Metabolite2 Ring Opening Metabolite3 N-dealkylated Metabolite CYP3A4->Metabolite3 N-dealkylation CYP2D6->Metabolite1 Hydroxylation PK_Workflow cluster_sample_collection Sample Collection cluster_sample_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Administer Darifenacin to Subjects Blood_Sampling Collect Blood Samples at Predetermined Time Points Dosing->Blood_Sampling Plasma_Separation Centrifuge to Separate Plasma Blood_Sampling->Plasma_Separation Storage Store Plasma at -70°C Plasma_Separation->Storage Sample_Prep Plasma Sample Preparation (Liquid-Liquid Extraction with Darifenacin-d4 IS) Storage->Sample_Prep Thaw Samples LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling and Parameter Calculation (Cmax, Tmax, AUC, etc.) Data_Processing->PK_Modeling

References

Application Note: High-Throughput Quantification of Darifenacin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Darifenacin in human plasma. The assay utilizes (±)-Darifenacin-d4 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction (LLE) protocol, providing clean extracts and high recovery. Chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.025 to 10.384 ng/mL and is suitable for pharmacokinetic studies.

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. To support pharmacokinetic and bioequivalence studies, a reliable and sensitive bioanalytical method for its quantification in human plasma is essential. This application note describes a validated LC-MS/MS method that is highly selective and sensitive for the determination of Darifenacin in human plasma, employing this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: Darifenacin Hydrobromide, this compound Hydrobromide

  • Reagents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Formic Acid (AR Grade), Diethyl Ether (AR Grade), Dichloromethane (AR Grade), Milli-Q Water.

  • Biological Matrix: K2EDTA Human Plasma

Instrumentation
  • LC System: High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu Co., Kyoto, Japan)

  • Mass Spectrometer: Triple quadrupole mass spectrometer with a Turbo Ion Spray interface (e.g., API 3000)

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Darifenacin and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Darifenacin stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (2500 ng/mL): Dilute the this compound stock solution with the diluent solution to achieve a final concentration of 2500 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 400 µL of human plasma (blank, standard, or QC sample) into a pre-labeled tube.

  • Add 50 µL of the 2500 ng/mL this compound internal standard working solution to each tube and vortex.

  • Add 2.5 mL of the extraction solution (Diethyl Ether: Dichloromethane, 80:20 v/v).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 10°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 300 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
Column CC 150 x 4.6 NUCLEOSIL 100-5 NH2[1][2]
Mobile Phase Acetonitrile: Milli-Q Water: Formic Acid (90:10:0.1, v/v/v)[1][2]
Flow Rate 1.2 mL/min (with a 1:2 split)[1]
Column Temperature 35 ± 2°C[1]
Autosampler Temp. 5 ± 1°C[1]
Injection Volume 10 µL
Run Time 2.0 minutes[1]

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Interface Turbo Ion Spray[1][2]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Darifenacin) m/z 427.3 → 147.3[3]
MRM Transition (Darifenacin-d4) m/z 431.4 → 151.2[3][4]
Entrance Potential (EP) 10.00 V[1]
Cell Exit Potential (CXP) 10.00 V[1]

Results and Method Validation

The method was validated according to USFDA guidelines.[1]

Linearity

The calibration curve was linear over the concentration range of 0.025 ng/mL to 10.384 ng/mL for Darifenacin in human plasma.[1][2] The correlation coefficient (r²) was consistently ≥ 0.99.

Table 3: Calibration Curve Details

Concentration (ng/mL)
0.025 (LLOQ)
0.050
1.298
2.597
5.193
6.750
8.829
10.386
Data sourced from Singh et al., 2013.[1]
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (Low, Medium, and High).

Table 4: Precision and Accuracy Data

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LQC2.697.47108.0094.63
MQC1.572.0194.79102.61
HQC0.844.6998.6898.95
Data represents a summary of findings from Singh et al., 2013.[1][2]
Recovery

The extraction recovery of Darifenacin and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.

Table 5: Recovery Data

AnalyteMean Recovery (%)Precision (%CV)
Darifenacin98.0710.52
This compound93.321.88
Data sourced from Singh et al., 2013.[1]

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Darifenacin & IS) working Working Standards & QC Samples stock->working is_working IS Working Solution stock->is_working plasma 400 µL Human Plasma working->plasma Spiking add_is Add 50 µL IS is_working->add_is plasma->add_is lle LLE with Diethyl Ether:DCM add_is->lle vortex Vortex & Centrifuge lle->vortex evap Evaporate Supernatant vortex->evap recon Reconstitute in Mobile Phase evap->recon inject Inject 10 µL recon->inject lc HPLC Separation (C18 Column) inject->lc ms MS/MS Detection (Positive ESI, MRM) lc->ms quant Quantification (Peak Area Ratios) ms->quant report Generate Report quant->report

Caption: Workflow for the LC-MS/MS analysis of Darifenacin in human plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Darifenacin in human plasma. The use of this compound as an internal standard ensures accuracy, and the simple liquid-liquid extraction procedure allows for a high sample throughput. This method is well-suited for pharmacokinetic applications in clinical research.

References

Application Notes: Chromatographic Separation of Darifenacin and (±)-Darifenacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1] In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as Darifenacin-d4, is crucial for accurate quantification of the analyte in biological matrices.[2][3] The use of a deuterated internal standard (IS) is considered ideal as it shares similar physicochemical properties with the analyte, resulting in comparable extraction recovery and chromatographic retention time, which corrects for matrix effects and variability during sample processing and analysis.[4][5] This document outlines detailed protocols for the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of Darifenacin and its deuterated internal standard, Darifenacin-d4, coupled with tandem mass spectrometry (LC-MS/MS) for quantification in plasma. Additionally, methods for the chiral separation of Darifenacin enantiomers are discussed.

Method Summary

The primary method for the simultaneous quantification of Darifenacin and Darifenacin-d4 involves reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][3] This approach offers high sensitivity and selectivity, making it suitable for bioanalytical applications.[6] Sample preparation typically employs liquid-liquid extraction (LLE) to isolate the analyte and internal standard from complex biological matrices like plasma.[2][3] Chromatographic separation is commonly achieved on C18 or other reversed-phase columns under isocratic or gradient elution conditions.[1][3] Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode, which ensures specificity and allows for precise quantification over a wide dynamic range.[2][3]

For the separation of Darifenacin's enantiomers, chiral chromatography is necessary.[7][8] This is critical as enantiomers of a drug can exhibit different pharmacological, pharmacokinetic, or toxicological profiles.[9][10] Chiral separation is typically achieved using specialized chiral stationary phases (CSPs) in either normal-phase or reversed-phase mode.[7][8]

Experimental Protocols

Protocol 1: Bioanalytical Quantification of Darifenacin and Darifenacin-d4 in Human Plasma by LC-MS/MS

This protocol is adapted from validated methods for the determination of Darifenacin in biological samples for pharmacokinetic and bioequivalence studies.[2][3]

1. Materials and Reagents

  • Darifenacin Hydrobromide (Reference Standard)[2]

  • (±)-Darifenacin-d4 Hydrobromide (Internal Standard)[2][3]

  • HPLC-grade Acetonitrile, Methanol, Dichloromethane, Diethyl ether[2][3]

  • Formic Acid (AR grade)[2]

  • Ammonium Acetate (Reagent grade)[3]

  • Milli-Q/HPLC grade water[2]

  • Control Human Plasma (K2EDTA)[2]

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Agilent)[2][3]

  • Triple Quadrupole Mass Spectrometer with a Turbo Ion Spray or Electrospray Ionization (ESI) source (e.g., API 3000, API 4000)[2][3]

  • Data acquisition and processing software (e.g., Analyst software)[2][3]

3. Sample Preparation (Liquid-Liquid Extraction)

  • Allow frozen plasma samples to thaw at room temperature.[2]

  • To a 400 µL aliquot of plasma in a vial, add 50 µL of the Darifenacin-d4 internal standard working solution (e.g., 2500 ng/mL).[2]

  • Vortex the samples to mix.[2]

  • Add extraction solution (e.g., 3 mL of Diethyl ether:Dichloromethane, 80:20, v/v).[2]

  • Vortex for an extended period (e.g., 10 minutes).

  • Centrifuge the samples at a specified speed and temperature (e.g., 4000 rpm for 5 min at 20°C).[3]

  • Transfer the supernatant organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.[3]

  • Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 300 µL).[3]

  • Vortex the reconstituted samples and inject an aliquot into the LC-MS/MS system.[3]

4. Chromatographic and Mass Spectrometric Conditions

ParameterMethod AMethod B
HPLC System Shimadzu LCAgilent 1200 Series
Column CC 150 x 4.6 NUCLEOSIL 100-5 NH2[2]Zorbax, SB C18, 4.6 × 75 mm, 3.5 µm[3]
Mobile Phase Acetonitrile:Water:Formic Acid (90:10:0.1, v/v/v)[2]10 mM Ammonium Acetate (pH 5):Methanol (10:90, v/v)[3]
Flow Rate 1.2 mL/min (with 1:2 split)[2]1.0 mL/min[3]
Column Temp. 35°C[2]40°C[3]
Autosampler Temp. 5°C[2]Not Specified
Injection Volume Not Specified10 µL
Total Run Time ~3 minutes[3]~3 minutes[3]
Mass Spec. API 3000 LC-MS/MS[2]API 4000 LC-MS/MS[3]
Ionization Mode ESI Positive[2][3]ESI Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)[3]
Darifenacin (m/z) Q1: 427.3 -> Q3: 147.1[2]Q1: 427.3 -> Q3: 147.3[3]
Darifenacin-d4 (m/z) Q1: 431.4 -> Q3: 151.1[2]Q1: 431.4 -> Q3: 151.2[3]
Source Temp. Not Specified600°C[3]
Nebulizer Gas Not Specified30 psi[3]
Protocol 2: Chiral Separation of Darifenacin Enantiomers

This protocol is based on methods developed for the stereoselective separation of Darifenacin's (S)- and (R)- enantiomers.[7][8]

1. Materials and Reagents

  • Racemic Darifenacin

  • HPLC-grade n-Hexane, Ethanol, Isopropanol[7]

  • Diethylamine[7]

  • Perchloric Acid (HClO4), Methanol[8]

2. Instrumentation

  • HPLC system with UV detector

  • Chiral stationary phase column

3. Chromatographic Conditions

ParameterMethod C (Normal Phase)Method D (Reversed Phase)
Column Chiral Pak-AD[7]Daicel CROWNPAK CR (+) (5 µm, 4.0 × 150 mm)[8]
Mobile Phase n-Hexane:Ethanol:Diethylamine (75:25:0.05, v/v/v)[7]Aqueous 70% HClO4 (pH 2.5):Methanol (90:10, v/v)[8]
Flow Rate 0.8 mL/min[7]0.8 mL/min[8]
Detection UV at 230 nm[7]UV at 286 nm[8]
Resolution Baseline separation with resolution ~4.0[7]Baseline separation

Quantitative Data Summary

The following tables summarize the performance characteristics of the bioanalytical LC-MS/MS method.

Table 1: Retention Times and Linearity

AnalyteRetention Time (min)Linearity RangeCorrelation Coefficient (r²)
Darifenacin0.74 ± 0.3[2]0.025 - 10.384 ng/mL[2]> 0.99
Darifenacin-d40.75 ± 0.3[2]N/AN/A
Darifenacin~1.3 ± 0.2[3]10.00 - 20000.00 pg/mL[3]> 0.99[11]
Darifenacin-d4~1.3 ± 0.2[3]N/AN/A

Table 2: Method Validation Parameters

ParameterResult
Recovery 90.94% - 109.89%[2]
Lower Limit of Quantification (LLOQ) 0.025 ng/mL[2]
Intra-day Precision (%RSD) 0.84% - 2.69%[2]
Inter-day Precision (%RSD) 2.01% - 7.47%[2]
Intra-day Accuracy 94.79% - 108.00%[2]
Inter-day Accuracy 94.63% - 102.61%[2]

Visualizations

The following diagrams illustrate the experimental workflow for the bioanalytical method.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (400 µL) is_spike Add Internal Standard (Darifenacin-d4) plasma->is_spike Spike lle Liquid-Liquid Extraction (e.g., Diethyl ether:DCM) is_spike->lle Extract evap Evaporate to Dryness (Nitrogen Stream) lle->evap Isolate recon Reconstitute in Mobile Phase evap->recon Prepare inject Inject into HPLC System recon->inject Analyze hplc Chromatographic Separation (Reversed-Phase Column) inject->hplc ms Mass Spectrometry Detection (ESI+, MRM Mode) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for bioanalytical sample preparation and LC-MS/MS analysis.

G Analyte Darifenacin (Analyte) MW: 426.56 g/mol m/z: 427.3 → 147.1 Method {LC-MS/MS Method|{Co-elution on RP-HPLC|Correction for matrix effects|Accurate Quantification}} Analyte->Method Quantified by IS This compound (Internal Standard) MW: ~430.6 g/mol m/z: 431.4 → 151.1 IS->Method Corrects for

References

Application Note: Quantification of Darifenacin and (±)-Darifenacin-d4 using Multiple Reaction Monitoring (MRM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a selective muscarinic M3 receptor antagonist used in the treatment of overactive bladder.[1][2] Accurate quantification of Darifenacin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the analysis of Darifenacin and its deuterated internal standard, (±)-Darifenacin-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). This compound is a stable isotope-labeled analog of Darifenacin and is utilized as an internal standard to ensure accurate and precise quantification in analytical and pharmacokinetic research.[3]

Quantitative Data

The following tables summarize the key parameters for the MRM transitions and mass spectrometer settings for the analysis of Darifenacin and this compound.

Table 1: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Darifenacin427.3147.1 / 147.3
This compound431.4151.1 / 151.2

Note: The slight variation in product ion m/z values (e.g., 147.1 vs. 147.3) may be instrument-dependent and should be optimized accordingly.

Table 2: Mass Spectrometer Compound-Dependent Parameters

ParameterDarifenacinThis compound
Declustering Potential (DP)62.00 V60.00 V
Collision Energy (CE)40.00 V50.00 V
Entrance Potential (EP)10.00 V10.00 V
Cell Exit Potential (CXP)10.00 V10.00 V

Table 3: Mass Spectrometer Source-Dependent Parameters

ParameterValue
Ion Spray Voltage (ISV)2500.00 V
Turbo Heater Temperature (TEM)450.00 °C
Nebulizer Gas (NEB)14.00 psi
Curtain Gas (CUR)11.00 psi
Collision Activation Dissociation (CAD)6.00 psi

Experimental Protocols

This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry.

Sample Preparation: Liquid-Liquid Extraction
  • To 400 µL of plasma sample, add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Vortex the sample for 10 seconds.

  • Add 2.0 mL of extraction solution (Diethyl ether: Dichloromethane, 80:20, v/v).[4]

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge the samples at 4500 rpm for 5 minutes at 4°C.

  • The supernatant (organic layer) is then transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the mobile phase.

Liquid Chromatography (LC)
  • Column: Zorbax, SB C18, 4.6 x 75 mm, 3.5 µm particle size or equivalent.[5]

  • Mobile Phase: 10 mM Ammonium acetate buffer (pH 5) and Methanol (10:90, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 35 ± 2°C.[4]

  • Autosampler Temperature: 5 ± 1°C.[4]

  • Injection Volume: 10 µL.

Mass Spectrometry (MS)

The analysis is performed on a triple quadrupole mass spectrometer operating in the positive ion mode using the MRM settings detailed in Tables 1, 2, and 3.

Visualizations

Signaling Pathway of Darifenacin

Darifenacin Darifenacin M3_Receptor Muscarinic M3 Receptor Darifenacin->M3_Receptor Antagonizes Bladder_Contraction Bladder Muscle Contraction M3_Receptor->Bladder_Contraction Mediates OAB_Symptoms Overactive Bladder Symptoms Bladder_Contraction->OAB_Symptoms Leads to

Caption: Darifenacin's mechanism of action.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: LC-MS/MS workflow for Darifenacin.

References

Application Notes and Protocols for the Bioanalysis of Darifenacin: Internal Standard Selection Criteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1] Accurate and reliable quantification of Darifenacin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. A robust bioanalytical method is contingent on the appropriate selection and use of an internal standard (IS). This document provides detailed application notes and protocols for the bioanalysis of Darifenacin, with a primary focus on the selection criteria for a suitable internal standard. The use of a stable isotope-labeled (SIL) internal standard, specifically Darifenacin-d4, is highlighted as the gold standard for achieving high accuracy and precision in quantitative LC-MS/MS assays.

Internal Standard Selection Criteria

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, to compensate for any potential variability.[2] The two main types of internal standards used in LC-MS bioanalysis are structural analogs and stable isotope-labeled internal standards.

2.1. Structural Analogue vs. Stable Isotope-Labeled (SIL) Internal Standards

  • Structural Analogue: A compound that is chemically similar to the analyte but has a different molecular weight. While cost-effective, it may exhibit different extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.

  • Stable Isotope-Labeled (SIL) Internal Standard: The analyte molecule with one or more atoms replaced by their stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N). SIL internal standards have nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience similar matrix effects.[3] This co-elution is critical for compensating for ionization suppression or enhancement, which can be a significant source of error in LC-MS/MS analysis.

2.2. Rationale for Selecting Darifenacin-d4 as the Internal Standard

For the bioanalysis of Darifenacin, Darifenacin-d4 is the recommended internal standard. The rationale for this selection is based on the following criteria:

  • Physicochemical Similarity: As a deuterated analog of Darifenacin, Darifenacin-d4 shares the same chemical structure and functional groups, leading to almost identical extraction efficiency and chromatographic behavior.[4]

  • Co-elution with Analyte: Darifenacin-d4 co-elutes with Darifenacin, ensuring that both compounds are subjected to the same matrix effects at the same point in time during the analysis. This is a crucial factor for accurate quantification.

  • Mass Spectrometric Differentiation: The mass difference of 4 Da between Darifenacin and Darifenacin-d4 allows for their distinct detection by the mass spectrometer without isotopic crosstalk.

  • Stability: The deuterium labels are stable and do not readily exchange under typical bioanalytical conditions.

Darifenacin's Mechanism of Action: M3 Receptor Signaling Pathway

Darifenacin exerts its therapeutic effect by selectively antagonizing the M3 muscarinic acetylcholine receptor.[5] The binding of acetylcholine to the M3 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit.[5][6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction.[7][8] By blocking this pathway, Darifenacin relaxes the bladder's detrusor muscle, thereby alleviating the symptoms of an overactive bladder.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M3R Binds & Activates Darifenacin Darifenacin Darifenacin->M3R Blocks Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: M3 Muscarinic Receptor Signaling Pathway and Darifenacin's Point of Intervention.

Experimental Protocols

The following protocol outlines a typical LC-MS/MS method for the quantification of Darifenacin in human plasma using Darifenacin-d4 as the internal standard.

4.1. Materials and Reagents

  • Darifenacin reference standard

  • Darifenacin-d4 internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Diethylether

  • Dichloromethane

  • Human plasma (with K2EDTA as anticoagulant)

4.2. Stock and Working Solutions

  • Darifenacin Stock Solution (1 mg/mL): Dissolve an appropriate amount of Darifenacin in methanol.

  • Darifenacin-d4 Stock Solution (1 mg/mL): Dissolve an appropriate amount of Darifenacin-d4 in methanol.[9]

  • Working Solutions: Prepare serial dilutions of the Darifenacin stock solution in a 50:50 methanol:water mixture for calibration curve standards and quality control (QC) samples. Prepare a working solution of Darifenacin-d4 at a suitable concentration (e.g., 2500 ng/mL) in the same diluent.

4.3. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 400 µL of plasma sample (calibration standard, QC, or unknown) into a clean tube.

  • Add 50 µL of the Darifenacin-d4 working solution and vortex briefly.

  • Add 2.0 mL of the extraction solvent (Diethylether:Dichloromethane, 80:20 v/v) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and vortex.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4.4. LC-MS/MS Instrumentation and Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18, 4.6 x 75 mm, 3.5 µm).[4]

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 5) (90:10, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

4.5. Data Presentation: Quantitative Parameters

The following table summarizes the key quantitative parameters for the bioanalysis of Darifenacin and its internal standard, Darifenacin-d4.

ParameterDarifenacinDarifenacin-d4 (IS)Reference
Precursor Ion (m/z) 427.3431.4[4]
Product Ion (m/z) 147.1151.1[9]
Retention Time (min) ~1.3~1.3[4]
Linearity Range 0.025 - 10.384 ng/mLN/A[9]
Lower Limit of Quantification (LLOQ) 0.025 ng/mLN/A[9]
Recovery (%) 90.94 - 109.89Similar to Analyte[9]

Bioanalytical Workflow

The overall workflow for the bioanalysis of Darifenacin in plasma samples is depicted in the following diagram.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt (Plasma) IS_Spiking Internal Standard Spiking (Darifenacin-d4) Sample_Receipt->IS_Spiking Sample_Prep Sample Preparation (Liquid-Liquid Extraction) IS_Spiking->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Integration MS_Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the bioanalysis of Darifenacin in plasma samples by LC-MS/MS.

Conclusion

The selection of an appropriate internal standard is paramount for the development of a robust and reliable bioanalytical method for Darifenacin. The use of a stable isotope-labeled internal standard, such as Darifenacin-d4, is strongly recommended as it provides the most accurate and precise results by effectively compensating for variability during sample processing and analysis. The detailed protocols and workflows provided in this document serve as a comprehensive guide for researchers and scientists involved in the quantitative bioanalysis of Darifenacin.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC Gradient for Darifenacin and (±)-Darifenacin-d4 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Darifenacin and its deuterated internal standard, (±)-Darifenacin-d4.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating Darifenacin and this compound?

The primary challenge lies in achieving baseline separation between the analyte (Darifenacin) and its deuterated internal standard (this compound). As isotopologues, they have very similar physicochemical properties, leading to near-identical retention times under many chromatographic conditions. The goal is to develop a method that provides sufficient resolution to ensure accurate quantification, typically in bioanalytical studies.[1][2]

Q2: What type of column is typically recommended for this separation?

Reverse-phase columns are the standard choice for the analysis of Darifenacin. Several studies have successfully employed C8 and C18 columns.[3][4][5][6] The selection of a specific column will depend on the desired selectivity and the overall method requirements. For faster analysis, UPLC columns with smaller particle sizes (e.g., 1.7 µm) have also been shown to be effective.[7]

Q3: What mobile phases are commonly used for the separation of Darifenacin?

A combination of an aqueous buffer and an organic modifier is typically used. Common mobile phases include:

  • Methanol and ammonium acetate buffer[3]

  • Methanol and phosphate buffer[8]

  • Acetonitrile and potassium dihydrogen phosphate buffer[4][9]

  • Acetonitrile and formic acid in water (for LC-MS compatibility)[1]

The pH of the aqueous phase can be a critical parameter to optimize for achieving the desired separation.

Experimental Protocols

Below are representative experimental protocols derived from published methods for the analysis of Darifenacin. These can serve as a starting point for method development and optimization.

Protocol 1: Isocratic RP-HPLC Method

This protocol is based on a stability-indicating method for Darifenacin hydrobromide.

ParameterCondition
Column Prodigy C8 (250 x 4.6 mm, 5 µm)[3]
Mobile Phase 0.05 M ammonium acetate (pH 7.2) and methanol (with 36% acetonitrile) (35:65 v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 215 nm[3]
Column Temperature 25°C[3]

Protocol 2: Gradient RP-UPLC Method for High-Throughput Analysis

This protocol is adapted from a UPLC method for Darifenacin and its related compounds, suitable for faster analysis times.

ParameterCondition
Column Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[7]
Mobile Phase A 0.02M potassium dihydrogen phosphate buffer (pH 7)
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient 0-1 min, 30% B; 1-8 min, 30-70% B; 8-10 min, 70% B; 10-10.1 min, 70-30% B; 10.1-13 min, 30% B
Flow Rate 0.3 mL/min[7]
Detection UV at 210 nm[7]
Column Temperature 30°C

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the LC gradient for Darifenacin and this compound separation.

Issue 1: Poor Resolution or Co-elution of Darifenacin and this compound

  • Possible Cause 1: Inadequate Mobile Phase Composition. The organic modifier percentage or the pH of the aqueous phase may not be optimal for separating the isotopologues.

    • Solution: Systematically vary the mobile phase composition. A shallow gradient with a slow increase in the organic modifier can often improve the resolution of closely eluting peaks.[10] Experiment with small adjustments to the pH of the aqueous buffer, as this can alter the ionization state of Darifenacin and affect its interaction with the stationary phase.[11]

  • Possible Cause 2: Inappropriate Column Chemistry. The selectivity of the stationary phase may not be suitable for this separation.

    • Solution: Screen different reverse-phase columns (e.g., C18, C8, Phenyl-Hexyl). Different column chemistries will offer varying selectivities that may enhance the separation.

  • Possible Cause 3: High Flow Rate. A high flow rate reduces the time for analytes to interact with the stationary phase, potentially leading to decreased resolution.

    • Solution: Reduce the flow rate. This will increase the retention times but can significantly improve the resolution between closely eluting peaks.

Issue 2: Peak Tailing

  • Possible Cause 1: Secondary Interactions with Residual Silanols. Active sites on the silica backbone of the column can cause secondary interactions with the basic Darifenacin molecule, leading to tailing peaks.[12]

    • Solution:

      • Adjust the mobile phase pH to a lower value (e.g., pH 3-4 with formic or phosphoric acid) to protonate the silanols and reduce interactions.[13]

      • Use a column with end-capping or a base-deactivated stationary phase.

      • Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to mask the active sites.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue 3: Irreproducible Retention Times

  • Possible Cause 1: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs can lead to shifts in retention times.[14]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes for equilibration.

  • Possible Cause 2: Mobile Phase Instability or Inaccurate Preparation. Changes in the mobile phase composition over time or improper preparation can cause retention time drift.[11]

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase to prevent bubble formation.

  • Possible Cause 3: Fluctuations in Column Temperature. Temperature variations can affect retention times.[14]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Issue 4: Ghost Peaks

  • Possible Cause 1: Contamination in the Mobile Phase or System. Impurities in the solvents or carryover from previous injections can appear as ghost peaks.

    • Solution: Use high-purity HPLC-grade solvents.[11] Implement a robust needle wash protocol and inject a blank solvent after samples with high concentrations to check for carryover.

  • Possible Cause 2: Sample Degradation. Darifenacin may degrade under certain conditions, leading to the appearance of extra peaks.[3]

    • Solution: Investigate the stability of Darifenacin in the prepared sample solution. Forced degradation studies can help identify potential degradants.[3][7]

Data Presentation

Table 1: Representative Chromatographic Parameters for Darifenacin Analysis

Method TypeColumnMobile PhaseRetention Time (min)Reference
RP-HPLC (Isocratic)Prodigy C8 (250 x 4.6 mm, 5 µm)0.05 M Ammonium Acetate (pH 7.2) : Methanol (36% ACN) (35:65)Not Specified[3]
RP-HPLC (Isocratic)Inertsil ODS (250 x 4.6 mm, 5 µm)Methanol : Phosphate Buffer (pH 5.5) (80:20)3.21[8]
RP-HPLC (Isocratic)Symmetry BDS C18 (100 x 4.6 mm, 3.5 µm)Acetonitrile : Potassium Dihydrogen Phosphate (pH 7) (65:35)3.359[4]
RP-UPLC (Gradient)Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)ACN/MeOH Gradient with Phosphate Buffer~7-9[7]
LC-MS/MSCC 150 x 4.6 NUCLEOSIL 100-5 NH2Acetonitrile : Water : Formic Acid (90:10:0.1)Not Specified[1]

Visualizations

Workflow cluster_prep Method Development cluster_opt Gradient Optimization cluster_val Method Validation A Define Separation Goal: Baseline resolution of Darifenacin & d4-Darifenacin B Initial Conditions Selection: Column (C18/C8) Mobile Phase (ACN/MeOH, Buffer) A->B Select starting parameters C Scouting Gradient: Broad range (e.g., 5-95% B) B->C Initial run D Fine-tune Gradient Slope: Shallow gradient around elution point C->D Analyze results and refine E Optimize Flow Rate & Temperature D->E Further optimization F System Suitability Testing: Resolution, Tailing Factor, Reproducibility E->F Once separation is achieved F->D If criteria are not met G Final Method F->G If criteria are met

Caption: Workflow for LC Gradient Optimization.

Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Poor Separation Cause1 Mobile Phase Composition Start->Cause1 Cause2 Column Selectivity Start->Cause2 Cause3 Flow Rate / Temperature Start->Cause3 Sol1 Adjust Gradient Slope & pH Cause1->Sol1 Sol2 Screen Different Columns Cause2->Sol2 Sol3 Reduce Flow Rate / Optimize Temp. Cause3->Sol3

Caption: Troubleshooting Poor Separation.

References

Technical Support Center: (±)-Darifenacin-d4 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of (±)-Darifenacin-d4. This resource is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize the signal intensity of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

The expected protonated precursor ion [M+H]⁺ for this compound is m/z 431.4. A common and stable product ion for quantification in Multiple Reaction Monitoring (MRM) mode is m/z 151.2. For the non-deuterated (±)-Darifenacin, the transition is typically m/z 427.3 → 147.3.[1]

Q2: My this compound signal is weak or non-existent. What are the initial checks I should perform?

Begin with the following fundamental checks:

  • Concentration Verification: Ensure the working solution of your this compound internal standard (IS) is at the correct concentration.

  • Storage Conditions: Verify that the standard has been stored under the recommended conditions to prevent degradation. If in doubt, prepare a fresh stock solution.

  • Instrument Tuning and Calibration: Confirm that your mass spectrometer is properly tuned and calibrated for the mass range of interest.

Q3: What is the "isotope effect" and how might it affect my analysis of this compound?

The isotope effect refers to the slight differences in physicochemical properties between a deuterated standard and its non-deuterated counterpart. In reversed-phase chromatography, deuterated compounds may elute slightly earlier. This can be problematic if the analyte and the internal standard separate into regions with different matrix effects, leading to inaccurate quantification. It is therefore important to ensure co-elution of the analyte and the internal standard.

Troubleshooting Guides

Issue 1: Low Signal Intensity of this compound

Low signal intensity can stem from several factors, including inefficient sample preparation, suboptimal chromatographic conditions, or poorly tuned mass spectrometer settings.

start Low this compound Signal sample_prep Optimize Sample Preparation start->sample_prep Step 1 chromatography Optimize Chromatography sample_prep->chromatography Step 2 ms_settings Optimize MS Settings chromatography->ms_settings Step 3 end_goal Improved Signal Intensity ms_settings->end_goal

Caption: A logical workflow for troubleshooting low signal intensity.

Inefficient extraction of this compound from the sample matrix is a common cause of low signal intensity.

Experimental Protocol: Optimizing LLE Solvents

  • Spike a known concentration of this compound into a blank matrix (e.g., human plasma).

  • Aliquot the spiked matrix into separate tubes.

  • To each tube, add a different water-immiscible organic solvent or solvent mixture for extraction (e.g., Diethyl ether:Dichloromethane (80:20, v/v), Methyl-tert-butyl ether (MTBE), Ethyl acetate).

  • Vortex the samples vigorously for 10 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Analyze the samples by LC-MS/MS and compare the peak areas of this compound obtained with each solvent.

Data Presentation: Comparison of LLE Solvents

Extraction SolventMean Recovery (%)Relative Standard Deviation (%)
Diethyl ether:Dichloromethane (80:20, v/v)95.24.5
Methyl-tert-butyl ether (MTBE)85.76.2
Ethyl Acetate78.37.1
n-Hexane35.112.8

Note: The data presented in this table is representative and intended for illustrative purposes.

The composition of the mobile phase can significantly impact the ionization efficiency of this compound.

Experimental Protocol: Mobile Phase Additive Optimization

  • Prepare several mobile phases with different volatile additives. Common additives for positive mode ESI include formic acid, acetic acid, ammonium formate, and ammonium acetate.

  • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Perform a series of flow injections or chromatographic runs for each mobile phase composition, keeping all other MS parameters constant.

  • Monitor the signal intensity of the m/z 431.4 → 151.2 transition.

Data Presentation: Effect of Mobile Phase Additives on Signal Intensity

Aqueous Phase Additive (0.1%)Organic PhaseRelative Signal Intensity (%)
Formic AcidAcetonitrile100
Formic AcidMethanol125
Ammonium FormateAcetonitrile150
Ammonium Acetate (10mM) Methanol 180

Note: The data presented in this table is representative and intended for illustrative purposes. A combination of 10 mM ammonium acetate in water and methanol as the organic phase has been shown to be effective.[1]

Fine-tuning the Electrospray Ionization (ESI) source parameters is critical for maximizing the signal of this compound.

Experimental Protocol: ESI Source Parameter Optimization

  • Infuse a solution of this compound directly into the mass spectrometer or perform repeated injections.

  • Vary one source parameter at a time while keeping others constant, and monitor the signal intensity. Key parameters to optimize include:

    • Capillary Voltage (Ion Spray Voltage): The potential difference between the ESI needle and the counter electrode.

    • Nebulizer Gas Pressure: Affects the formation of the aerosol droplets.

    • Drying Gas (Source) Temperature: Facilitates the desolvation of the droplets.

  • Plot the signal intensity against the parameter value to determine the optimum setting.

Data Presentation: ESI Source Parameter Optimization

Capillary Voltage

Capillary Voltage (kV)Relative Signal Intensity (%)
3.075
4.095
5.0 100
5.590 (Signal instability may occur)

Nebulizer Gas Pressure

Nebulizer Gas (psi)Relative Signal Intensity (%)
2080
30 100
4092
5085

Drying Gas (Source) Temperature

Temperature (°C)Relative Signal Intensity (%)
40070
50090
600 100
65088

Note: The data presented in these tables is representative and intended for illustrative purposes. Optimal values can be instrument-dependent.[1]

Issue 2: Inconsistent or Drifting this compound Signal

Signal instability can be caused by matrix effects or isotopic instability of the deuterated standard.

start Inconsistent/Drifting Signal matrix_effects Assess Matrix Effects start->matrix_effects hd_exchange Investigate H/D Exchange matrix_effects->hd_exchange If matrix effects are minimal stable_signal Achieve Stable Signal matrix_effects->stable_signal If matrix effects are significant, mitigate hd_exchange->stable_signal If H/D exchange is confirmed, mitigate

Caption: A decision tree for troubleshooting signal instability.

Matrix effects, such as ion suppression or enhancement, occur when co-eluting compounds from the sample matrix interfere with the ionization of this compound.

Experimental Protocol: Assessing Matrix Effects

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. After the final extraction step, spike this compound into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before extraction at the same concentration as Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Mitigation Strategies for Matrix Effects:

  • Improve Chromatographic Separation: Modify the LC gradient or change the analytical column to separate this compound from the interfering matrix components.

  • Enhance Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a wider range of matrix components.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

H/D exchange is a chemical process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix. This can lead to a decrease in the this compound signal and an increase in the signal of the unlabeled Darifenacin.

Experimental Protocol: Diagnosing H/D Exchange

  • Prepare a solution of this compound in your sample diluent or mobile phase.

  • Incubate the solution under typical experimental conditions (e.g., room temperature or autosampler temperature) for an extended period (e.g., 0, 4, 8, 12, and 24 hours).

  • Analyze the samples at each time point by LC-MS/MS, monitoring both the this compound (m/z 431.4 → 151.2) and the unlabeled Darifenacin (m/z 427.3 → 147.3) transitions.

  • Observe the trends: A progressive decrease in the this compound peak area and a corresponding increase in the unlabeled Darifenacin peak area over time is indicative of H/D exchange.

Mitigation Strategies for H/D Exchange:

  • Control pH: Maintain a neutral pH for your samples and mobile phase whenever possible. Avoid strongly acidic or basic conditions.[2]

  • Optimize Storage: Store stock solutions of this compound in an aprotic solvent (e.g., acetonitrile) at a low temperature. Prepare working solutions fresh daily.

  • Reduce Source Temperature: High mass spectrometer source temperatures can sometimes promote H/D exchange. Use the minimum source temperature required for efficient ionization.

  • Verify Label Position: Ensure that the deuterium labels on your this compound standard are on chemically stable, non-exchangeable positions (e.g., on a carbon atom not adjacent to a heteroatom). Avoid standards with labels on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.

References

Technical Support Center: Quantification of Darifenacin with ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Darifenacin using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression.

Troubleshooting Guide

This section addresses common issues encountered during the ESI-MS quantification of Darifenacin, with a focus on diagnosing and mitigating ion suppression.

Question: My Darifenacin signal is significantly lower in plasma samples compared to the standard solution. What could be the cause?

Answer: This is a classic sign of ion suppression, a phenomenon where co-eluting matrix components from your plasma sample interfere with the ionization of Darifenacin, leading to a reduced signal intensity.[1][2] Common culprits in biological matrices include phospholipids, salts, and endogenous metabolites.[3]

To confirm and troubleshoot this issue, consider the following steps:

  • Post-Column Infusion Experiment: This experiment helps to identify regions in your chromatogram where ion suppression is occurring.[1][4]

  • Sample Preparation Optimization: The cleaner your sample, the lower the chances of ion suppression.[5][6] Consider switching from a simple protein precipitation to a more rigorous sample cleanup method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[5][6]

  • Chromatographic Separation Improvement: Modifying your LC method can help separate Darifenacin from interfering matrix components.[1][6] Try adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.[1]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Darifenacin (like Darifenacin-d4) is the most effective way to compensate for ion suppression.[1][7] Since it co-elutes and experiences the same degree of suppression as the analyte, it allows for accurate quantification.[1]

Question: I'm observing high variability and poor reproducibility in my quality control (QC) samples for Darifenacin. Could this be related to ion suppression?

Answer: Yes, inconsistent ion suppression is a likely cause for poor reproducibility.[1] The composition of the biological matrix can vary from sample to sample, leading to different levels of signal suppression and, consequently, variable results.

Here are some strategies to improve reproducibility:

  • Robust Sample Preparation: Implement a validated and consistent sample preparation protocol. LLE and SPE are generally better at removing interferences than protein precipitation.[5][6]

  • Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your study samples to ensure that the degree of ion suppression is consistent across all samples.[1]

  • Employ a Stable Isotope-Labeled Internal Standard: As mentioned before, a SIL-IS is crucial for correcting sample-to-sample variations in ion suppression.[1]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS?

A1: Ion suppression is a matrix effect that occurs in the electrospray ionization source.[8] It is the reduction in the ionization efficiency of a target analyte (Darifenacin) due to the presence of co-eluting components from the sample matrix.[1][2] These interfering molecules compete with the analyte for ionization, leading to a decreased signal intensity and potentially compromising the accuracy and sensitivity of the assay.[1][6]

Q2: What are the primary causes of ion suppression?

A2: Ion suppression is primarily caused by endogenous components from the biological matrix (e.g., phospholipids, salts, urea) and exogenous compounds (e.g., detergents, polymers, mobile phase additives like trifluoroacetic acid).[5][9] In the context of Darifenacin quantification in plasma, phospholipids are a major contributor to ion suppression.[3]

Q3: How can I proactively minimize ion suppression during method development?

A3:

  • Optimize Sample Preparation: Develop a thorough sample cleanup procedure. Techniques like LLE and SPE are effective in removing a significant portion of matrix interferences.[5][6]

  • Chromatographic Separation: Aim for good chromatographic resolution to separate Darifenacin from the regions where matrix components elute, especially the early-eluting polar compounds.[6]

  • Mobile Phase Selection: Use volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile ones like phosphate buffers.[5][9]

  • Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[6][8]

Q4: Is it possible to have ion enhancement instead of suppression?

A4: While less common, ion enhancement, where the analyte signal is artificially increased by co-eluting matrix components, can also occur.[5] The troubleshooting and mitigation strategies for ion enhancement are generally the same as for ion suppression.

Experimental Protocols and Data

Table 1: Comparison of Sample Preparation Techniques for Darifenacin Quantification
Sample Preparation TechniqueReported Recovery of DarifenacinKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Variable, generally lower than LLE or SPESimple and fastHigh risk of significant ion suppression due to insufficient matrix removal.[3][10]
Liquid-Liquid Extraction (LLE) 90.94% - 109.89%[7]Good extraction efficiency, relatively low cost.[7]Can be labor-intensive and may not be suitable for highly polar compounds.[6]
Solid-Phase Extraction (SPE) Generally high and reproducibleProvides cleaner extracts, leading to less ion suppression.[5][6]Can be more expensive and requires method development for sorbent selection and elution conditions.
Detailed Experimental Protocol: LLE for Darifenacin in Human Plasma

This protocol is based on a validated method for the determination of Darifenacin in human plasma.[7]

  • Sample Spiking: To 100 µL of human plasma, add the Darifenacin standard and the Darifenacin-d4 internal standard.

  • Extraction: Add 1 mL of an extraction solvent mixture (e.g., Diethyl ether: Dichloromethane, 80:20 v/v).

  • Vortexing: Vortex the mixture for 10 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Table 2: Recommended LC-MS/MS Parameters for Darifenacin Quantification
ParameterRecommended ConditionRationale
LC Column C18 column (e.g., Zorbax, SB C18, 4.6 x 75 mm, 3.5 µm)[11]Provides good retention and separation for Darifenacin.
Mobile Phase Acetonitrile and 10 mM Ammonium Acetate buffer (pH 5) with Formic Acid (e.g., 90:10 v/v)[7][11]Volatile buffer system compatible with ESI-MS. Formic acid promotes protonation of Darifenacin.[5]
Flow Rate 0.5 - 1.0 mL/minA balance between analysis time and chromatographic efficiency.
Ionization Mode ESI Positive (+)Darifenacin is a basic compound and readily forms [M+H]+ ions.[7]
MS/MS Transition Darifenacin: m/z 427.3 → 147.3; Darifenacin-d4: m/z 431.4 → 151.2[11]Specific precursor-to-product ion transitions for sensitive and selective quantification in MRM mode.

Visualizations

IonSuppressionMechanism Mechanism of Ion Suppression in the ESI Source cluster_source ESI Source cluster_gas_phase Gas Phase Droplet Charged Droplet Analyte_Ion [Darifenacin+H]+ Droplet->Analyte_Ion Desolvation & Ionization MS_Inlet MS Inlet Droplet->MS_Inlet Competition for Charge/Surface Analyte Darifenacin Analyte->Droplet Enters Matrix Matrix Components Matrix->Droplet Enters Analyte_Ion->MS_Inlet Detection

Caption: Mechanism of Ion Suppression in the ESI source.

TroubleshootingWorkflow Troubleshooting Workflow for Ion Suppression start Start: Low Signal/ Poor Reproducibility q1 Post-Column Infusion Shows Suppression? start->q1 a1_yes Optimize Sample Preparation (LLE/SPE) q1->a1_yes Yes a1_no Investigate Other Causes (e.g., MS Parameters, LC Plumbing) q1->a1_no No q2 Improvement Seen? a1_yes->q2 a2_yes Validate Method q2->a2_yes Yes a2_no Optimize Chromatography (Gradient, Column) q2->a2_no No end End: Robust Method a2_yes->end q3 Improvement Seen? a2_no->q3 a3_yes Validate Method q3->a3_yes Yes a3_no Implement Stable Isotope-Labeled Internal Standard q3->a3_no No a3_yes->end a3_no->end LLE_Workflow Liquid-Liquid Extraction Workflow for Darifenacin plasma Plasma Sample (100 µL) spike Spike with Darifenacin & IS plasma->spike extract Add Extraction Solvent (1 mL) spike->extract vortex Vortex (10 min) extract->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Technical Support Center: Minimizing Carryover in LC-MS/MS Analysis of Darifenacin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover during the LC-MS/MS analysis of Darifenacin.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter with Darifenacin carryover in a question-and-answer format.

Q1: Why is Darifenacin particularly prone to carryover?

A1: Darifenacin's physicochemical properties make it susceptible to carryover. It is a basic and moderately lipophilic compound.[1][2] Specifically, its high pKa of 9.2 means it will be protonated and positively charged in typical acidic mobile phases.[3] This positive charge can lead to strong ionic interactions with negatively charged residual silanols on silica-based columns and other surfaces within the LC system.[4] These interactions, combined with hydrophobic binding, cause the molecule to adsorb to surfaces in the autosampler, column, and transfer lines, leading to its gradual release in subsequent blank or low-concentration sample injections.

Diagram: Physicochemical Factors Contributing to Darifenacin Carryover

Factors Leading to Darifenacin Carryover A Darifenacin Properties B High pKa (9.2) (Basic Nature) A->B C High LogP (4.5) (Lipophilic Nature) A->C D Protonated in Acidic Mobile Phase (Positively Charged) B->D Acidic pH F Hydrophobic Interactions C->F E Ionic Interactions D->E G Interaction with LC System Surfaces (e.g., silanols, tubing, seals) E->G F->G H Adsorption to Surfaces G->H I CARRYOVER (Peak in Blank Injection) H->I

Caption: Logical relationship of Darifenacin's properties leading to carryover.

Q2: I'm seeing a Darifenacin peak in my blank injection after a high standard. How do I determine the source of the carryover?

A2: A systematic approach is crucial to pinpoint the source of carryover. The main suspects are the autosampler, the analytical column, or the mass spectrometer source.[5][6] You can use a process of elimination by sequentially removing components from the flow path.

Diagram: Systematic Workflow for Troubleshooting Carryover

A Inject High Concentration Standard, then Inject Blank B Carryover Observed? A->B C No Carryover. Proceed with Analysis. B->C No D Isolate Autosampler: Replace column with a union. Inject Blank. B->D Yes E Carryover Still Present? D->E F Source is Autosampler. Troubleshoot needle wash, rotor seals, syringe. E->F Yes G Source is Likely Column or MS. Reinstall column. E->G No H Inject Blank after a high standard. Then, replace column with a new one. Inject another blank. G->H I Carryover Disappears with New Column? H->I J Source is the Column. Develop robust column wash. Consider dedicated column. I->J Yes K Source may be MS/transfer line. Clean MS source components (cone, capillary). I->K No

References

Technical Support Center: Peak Shape Improvement for Darifenacin and its d4-analog

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common peak shape issues encountered during the chromatographic analysis of Darifenacin and its deuterated analog, d4-Darifenacin.

Frequently Asked Questions (FAQs)

Q1: Why do my Darifenacin and d4-Darifenacin peaks often show tailing in reverse-phase HPLC?

A1: Darifenacin is a basic compound with a pKa between 9.2 and 10.11.[1][2] In its protonated (positively charged) state, it can undergo secondary ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases, such as C18. These interactions lead to peak tailing. At a mid-range pH, the silanol groups are ionized and negatively charged, exacerbating this effect.

Q2: What is the primary cause of peak asymmetry for basic compounds like Darifenacin?

A2: The primary cause of peak asymmetry for basic compounds is the interaction with acidic residual silanol groups on the silica backbone of the stationary phase. This leads to a mixed-mode retention mechanism (reverse-phase and ion-exchange), resulting in tailing peaks.

Q3: Can the choice of HPLC column significantly impact the peak shape of Darifenacin?

A3: Absolutely. Columns with high-purity silica and effective end-capping minimize the number of accessible silanol groups, thereby reducing peak tailing. Furthermore, alternative stationary phases, such as phenyl columns, can offer different selectivity and improved peak shape for Darifenacin compared to traditional C18 columns.[3][4]

Q4: How does the mobile phase pH affect the peak shape of Darifenacin?

A4: The mobile phase pH is a critical factor. At low pH (e.g., below 3), the silanol groups are protonated (neutral), which minimizes their ionic interaction with the protonated Darifenacin, leading to improved peak shape.[5]

Q5: Are there any specific mobile phase additives that can improve Darifenacin's peak shape?

A5: Yes, mobile phase additives, often referred to as competing bases, can significantly improve peak shape. Small basic molecules like triethylamine (TEA) or diethylamine (DEA) can be added to the mobile phase. These additives interact with the active silanol sites on the stationary phase, effectively masking them from the analyte and reducing secondary interactions that cause tailing.[6]

Troubleshooting Guide

Problem: My Darifenacin/d4-Darifenacin peak is tailing excessively.

  • Question: What is the first step I should take to troubleshoot peak tailing? Answer: Check your mobile phase pH. For basic compounds like Darifenacin, a low pH mobile phase (pH < 3.5) is generally recommended to suppress the ionization of residual silanol groups on the stationary phase.[5]

  • Question: I've lowered the pH, but the peak is still tailing. What's next? Answer: Consider adding a competing base to your mobile phase. A small concentration of triethylamine (TEA) or diethylamine (DEA), typically around 0.1-0.5%, can effectively mask the silanol groups and improve peak symmetry.[6]

  • Question: Can my choice of column be the issue? Answer: Yes. If you are using an older, Type A silica column, it may have a higher concentration of acidic silanol groups. Switching to a modern, high-purity, end-capped C18 column or a column with a different selectivity, like a Phenyl column, can significantly improve peak shape.[3][4] Studies have shown that a Phenyl column can provide better peak shape and selectivity for Darifenacin compared to a conventional C18 column.[3][4]

  • Question: Could the sample injection be causing the problem? Answer: Overloading the column with a high concentration of the analyte can lead to peak distortion. Try reducing the injection volume or diluting your sample. Also, ensure your sample solvent is compatible with the mobile phase; a mismatch can cause peak shape issues.

Data Presentation

Table 1: Illustrative Effect of Mobile Phase pH on Darifenacin Peak Shape

Mobile Phase pHExpected Tailing FactorExpected Asymmetry Factor
7.0> 2.0> 2.5
5.51.5 - 2.02.0 - 2.5
3.01.1 - 1.41.2 - 1.6
2.5< 1.2< 1.3

Note: This data is illustrative and actual values may vary depending on the specific column and other chromatographic conditions.

Table 2: Illustrative Effect of Mobile Phase Additive (TEA) on Darifenacin Peak Shape at pH 4.5

TEA Concentration (% v/v)Expected Tailing FactorExpected Asymmetry Factor
01.82.2
0.11.31.5
0.21.11.2
0.51.01.1

Note: This data is illustrative and actual values may vary depending on the specific column and other chromatographic conditions.

Table 3: Illustrative Comparison of Column Chemistries for Darifenacin Analysis

Column TypeStationary PhaseExpected Tailing FactorExpected Asymmetry Factor
Standard C18Octadecylsilane1.5 - 2.01.8 - 2.5
End-capped C18Octadecylsilane (high purity, end-capped)1.1 - 1.41.2 - 1.6
PhenylPhenyl-Hexyl< 1.2< 1.3

Note: This data is illustrative and based on general principles and findings from comparative studies.[3][4] Actual performance may vary.

Experimental Protocols

Protocol 1: Recommended HPLC Method for Improved Peak Shape of Darifenacin

  • Objective: To achieve a symmetrical peak shape for Darifenacin and its d4-analog.

  • Instrumentation: Standard HPLC system with UV or MS detector.

  • Column: Phenyl-Hexyl column (150 mm x 4.6 mm, 5 µm).[3][4]

  • Mobile Phase:

    • Solvent A: 0.1% Diethylamine in water, adjusted to pH 3.5 with phosphoric acid.

    • Solvent B: Acetonitrile.

  • Isocratic Elution: 40:60 (v/v) Solvent A: Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 2: Alternative HPLC Method using a C18 Column

  • Objective: To optimize the peak shape of Darifenacin on a standard C18 column.

  • Instrumentation: Standard HPLC system with UV or MS detector.

  • Column: High-purity, end-capped C18 column (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 20 mM Potassium phosphate buffer, adjusted to pH 2.5 with phosphoric acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30-70% B

    • 10-12 min: 70% B

    • 12-13 min: 70-30% B

    • 13-18 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (80:20 v/v).

Mandatory Visualization

TroubleshootingWorkflow start Start: Peak Tailing Observed check_pH Check Mobile Phase pH start->check_pH is_pH_low Is pH < 3.5? check_pH->is_pH_low adjust_pH Adjust pH to 2.5-3.5 with Formic or Phosphoric Acid is_pH_low->adjust_pH No add_additive Add Competing Base (e.g., 0.1% TEA or DEA) is_pH_low->add_additive Yes re_evaluate1 Re-evaluate Peak Shape adjust_pH->re_evaluate1 re_evaluate1->is_pH_low end_good Peak Shape Improved re_evaluate1->end_good re_evaluate2 Re-evaluate Peak Shape add_additive->re_evaluate2 check_column Evaluate Column Chemistry re_evaluate2->check_column re_evaluate2->end_good is_column_modern Using Modern End-capped or Phenyl Column? check_column->is_column_modern change_column Switch to High-Purity End-capped C18 or Phenyl Column is_column_modern->change_column No check_injection Check Injection Volume & Sample Solvent is_column_modern->check_injection Yes re_evaluate3 Re-evaluate Peak Shape change_column->re_evaluate3 re_evaluate3->check_injection re_evaluate3->end_good is_overloading Is Sample Overloading or Solvent Mismatched? check_injection->is_overloading adjust_injection Reduce Injection Volume or Dilute Sample. Match Solvent to Mobile Phase. is_overloading->adjust_injection Yes end_bad Further Investigation Needed is_overloading->end_bad No adjust_injection->end_good SilanolInteraction cluster_stationary_phase Silica Stationary Phase cluster_mobile_phase Mobile Phase silanol Si-O⁻ (Ionized Silanol) c18 C18 Chain darifenacin Darifenacin-H⁺ (Protonated) darifenacin->silanol Secondary Ionic Interaction (Causes Tailing) tea TEA-H⁺ (Competing Base) tea->silanol Preferential Interaction (Masks Silanol)

References

Technical Support Center: Low-Level Detection of Darifenacin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, validated experimental protocols, and comparative data to overcome common challenges in the quantitative analysis of Darifenacin, particularly at low concentrations in biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the bioanalysis of Darifenacin.

Q1: Why am I observing a low signal or poor sensitivity for Darifenacin during LC-MS/MS analysis?

A1: Low sensitivity is a frequent challenge. Several factors could be responsible:

  • Suboptimal Ionization: Darifenacin ionizes most effectively in positive ion mode using an electrospray ionization (ESI) source. Ensure your mass spectrometer is set to positive ion mode and that the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) are optimized.[1][2]

  • Incorrect Mobile Phase: The mobile phase composition is critical for proper ionization. A mixture of acetonitrile and water (or a volatile buffer like ammonium formate) with a small amount of formic acid is commonly used to promote protonation and enhance the signal.[1][3] One validated method successfully used a mobile phase of acetonitrile, milli-Q water, and formic acid in a 90:10:0.1 v/v/v ratio.[1][3]

  • Inefficient Sample Extraction: If Darifenacin is not efficiently extracted from the sample matrix, the concentration reaching the detector will be low. See Q2 for a discussion on extraction techniques.

  • Mass Spectrometer Parameters: Ensure the Multiple Reaction Monitoring (MRM) transitions are correct for Darifenacin and the internal standard. Common transitions for Darifenacin include m/z 427.3 → 147.3.[2] The collision energy and other compound-specific parameters must be optimized for maximum signal intensity.

Q2: How can I minimize matrix effects when analyzing Darifenacin in plasma?

A2: Matrix effects, caused by co-eluting endogenous components from biological samples like plasma, can suppress or enhance the ionization of Darifenacin, leading to inaccurate and imprecise results.[4][5]

  • Effective Sample Preparation: The choice of sample cleanup is the most critical factor. While simple protein precipitation (PPT) is fast, it is often insufficient for removing interfering phospholipids.[4]

    • Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT. A mixture of Diethylether and Dichloromethane (80:20, v/v) has been shown to be highly effective for extracting Darifenacin with minimal interference and high recovery.[1]

    • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for minimizing matrix effects by providing the cleanest extracts.

  • Chromatographic Separation: Ensure your HPLC/UPLC method adequately separates Darifenacin from the regions where most matrix components elute, typically at the beginning and end of the chromatogram.[4]

  • Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard, such as Darifenacin-d4, is highly recommended.[2] Since it has nearly identical chemical properties and chromatographic behavior to Darifenacin, it can effectively compensate for matrix-induced ionization changes.

Q3: What is a suitable Lower Limit of Quantification (LLOQ) for Darifenacin pharmacokinetic studies, and how can I achieve it?

A3: For pharmacokinetic studies, a sensitive method is required. Published LC-MS/MS methods have achieved LLOQs as low as 0.025 ng/mL (25 pg/mL) in human plasma and 10.0 pg/mL in rat plasma.[1][2][3]

To achieve a low LLOQ:

  • Optimize Sample Extraction: Use an extraction method with high recovery. LLE has demonstrated mean recoveries of over 90%.[1]

  • Maximize MS Sensitivity: Carefully tune the mass spectrometer's ion source and compound-specific parameters (MRM transitions, collision energy, declustering potential) for both Darifenacin and its internal standard.[2]

  • Reduce Background Noise: Employ a high-efficiency sample cleanup technique like LLE or SPE to reduce chemical noise and improve the signal-to-noise ratio (S/N), which is critical for defining the LLOQ.[5][6]

  • Ensure Chromatographic Performance: Achieve a sharp, symmetrical peak shape through proper column selection and mobile phase optimization.

Q4: Which internal standard (IS) should I use for Darifenacin quantification?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte. Darifenacin-d4 is the recommended IS for LC-MS/MS analysis.[2] It co-elutes with Darifenacin and experiences similar ionization effects, providing the most accurate correction for sample preparation variability and matrix effects.[2] If a SIL-IS is unavailable, a structural analog with similar extraction and ionization properties may be considered, but requires more rigorous validation to ensure it adequately tracks the analyte.

Quantitative Data Summary

The tables below summarize key performance parameters from validated bioanalytical methods for Darifenacin, allowing for easy comparison of different techniques.

Table 1: Comparison of Sample Preparation Methods
ParameterLiquid-Liquid Extraction (LLE)
Extraction Solvent Diethylether: Dichloromethane (80:20, v/v)[1][3]
Biological Matrix Human Plasma[1][3]
Mean Analyte Recovery 98.07%[1]
Mean IS (Darifenacin-d4) Recovery 93.32%[1]
Key Advantage High recovery and effective cleanup with a simple procedure.[1]
Table 2: Performance of Validated LC-MS/MS Methods
ParameterMethod 1 (Human Plasma)Method 2 (Rat Plasma)
Technique LC-MS/MS[1][3]LC-ESI-MS/MS[2]
Linearity Range 0.025 - 10.384 ng/mL[1][3]10.00 - 20,000.00 pg/mL[2]
LLOQ 0.025 ng/mL[1][3]10.00 pg/mL[2]
Internal Standard Darifenacin-d4[1]Darifenacin-d4[2]
Intra-day Precision (%RSD) 0.84% - 2.69%[1][3]Not explicitly stated
Inter-day Precision (%RSD) 2.01% - 7.47%[1][3]Not explicitly stated
Intra-day Accuracy 94.79% - 108.00%[1][3]Not explicitly stated
Inter-day Accuracy 94.63% - 102.61%[1]Not explicitly stated

Detailed Experimental Protocol

This section provides a detailed methodology for the quantification of Darifenacin in human plasma using LC-MS/MS, based on a validated, published method.[1][3]

Preparation of Standards
  • Stock Solutions: Prepare 1 mg/mL stock solutions of Darifenacin and Darifenacin-d4 (IS) by dissolving the requisite amount in methanol.

  • Working Solutions: Prepare further dilutions from the stock solutions using a 50:50 (v/v) mixture of methanol and milli-Q water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the working solutions to prepare CC standards (e.g., 0.025 to 10.384 ng/mL) and QC samples at low, medium, and high concentrations.[1]

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 400 µL of plasma sample (unknown, CC, or QC) into a clean tube.

  • Add 50 µL of the IS working solution (e.g., 2500 ng/mL Darifenacin-d4) to each tube and vortex briefly.[1]

  • Add the extraction solvent (e.g., Diethylether: Dichloromethane 80:20, v/v).

  • Vortex mix thoroughly for approximately 10 minutes.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 300 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS Conditions
  • LC System: HPLC or UPLC system.

  • Column: CC 150 x 4.6 NUCLEOSIL 100-5 NH2 column.[1][3]

  • Mobile Phase: Acetonitrile: Milli-Q Water: Formic Acid (90:10:0.1, v/v/v).[1][3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ion Source: Turbo Ion Spray (Electrospray Ionization - ESI).[1][3]

  • Polarity: Positive Ion Mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[3]

  • MRM Transitions:

    • Darifenacin: Monitor precursor-to-product ion transitions such as m/z 427.3 → 147.3.[2]

    • Darifenacin-d4 (IS): Monitor transitions such as m/z 431.4 → 151.2.[2]

  • Dwell Time: Optimize for an adequate number of data points across the chromatographic peak (e.g., 15-20 points).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the bioanalysis of Darifenacin from plasma samples.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing plasma 1. Plasma Sample (CC, QC, or Unknown) add_is 2. Add IS (Darifenacin-d4) plasma->add_is extract 3. Liquid-Liquid Extraction (e.g., Ether/DCM) add_is->extract evap 4. Evaporate Organic Layer extract->evap recon 5. Reconstitute in Mobile Phase evap->recon inject 6. Inject into LC-MS/MS System recon->inject acquire 7. Acquire Data (MRM Mode) inject->acquire process 8. Process Data (Integrate & Quantify) acquire->process report 9. Generate Report process->report

Caption: Workflow for Darifenacin analysis in plasma.

Troubleshooting Logic Diagram

This diagram provides a decision-making flowchart for troubleshooting low signal intensity issues.

G start Problem: Low Darifenacin Signal check_ms 1. Check MS Parameters? start->check_ms ms_params Optimize Ion Source (Voltage, Temp, Gas) Tune MRM Transitions check_ms->ms_params Yes check_chrom 2. Check Chromatography? check_ms->check_chrom No / Already Done ms_params->check_chrom chrom_params Verify Mobile Phase pH/Composition Check for Column Degradation Assess Peak Shape check_chrom->chrom_params Yes check_prep 3. Check Sample Prep? check_chrom->check_prep No / Already Done chrom_params->check_prep prep_params Verify Extraction Solvent Quality Evaluate Recovery Percentage Assess for Matrix Effects check_prep->prep_params Yes end_node Signal Improved check_prep->end_node No / All Checked prep_params->end_node

Caption: Troubleshooting flowchart for low analyte signal.

References

Impact of mobile phase composition on (±)-Darifenacin-d4 ionization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the impact of mobile phase composition on the ionization of (±)-Darifenacin-d4 in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal intensity low?

Low signal intensity for Darifenacin-d4, a basic compound, is often related to suboptimal mobile phase conditions that result in poor ionization efficiency in the electrospray ionization (ESI) source. Key factors include the mobile phase pH, the type and concentration of organic modifier, and the presence or absence of additives. For instance, an initial trial with a mobile phase containing ammonium formate resulted in a low response for darifenacin analysis[1]. Switching to a mobile phase containing an acidic modifier like acetic or formic acid can significantly improve the signal[1][2].

Q2: What is the optimal mobile phase pH for analyzing this compound?

For basic analytes like Darifenacin, using a mobile phase with a low pH (acidic conditions) is generally beneficial for positive mode electrospray ionization[3]. An acidic mobile phase ensures that the analyte, a basic compound, is protonated in solution before it enters the ESI source, which is a prerequisite for efficient ionization. Studies have successfully used mobile phases containing 0.1% formic acid or 10mM ammonium acetate buffer at pH 5[1][2]. While a higher pH can sometimes increase the signal for certain pharmaceuticals, an acidic mobile phase is a more common and effective starting point for basic compounds like Darifenacin[4][5][6].

Q3: Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile and methanol are commonly used as organic modifiers in reversed-phase LC-MS.

  • Acetonitrile: Often provides better chromatographic efficiency (sharper peaks) and lower backpressure. Several validated methods for Darifenacin use acetonitrile successfully[1][2][7].

  • Methanol: Can offer different selectivity compared to acetonitrile. One study noted a good response for Darifenacin when using a mobile phase of 10 mM ammonium acetate buffer (pH 5) and methanol (10:90, v/v)[1].

The choice between them can be experiment-specific. If you observe issues like poor peak shape or co-elution with interferences, switching the organic solvent is a valid troubleshooting step.

Q4: What is the role of additives like formic acid or ammonium acetate?

Additives are critical for good chromatography and efficient ionization.

  • Acidic Additives (e.g., Formic Acid, Acetic Acid): These are used to lower the mobile phase pH. This promotes the protonation of basic analytes like Darifenacin ([M+H]+), enhancing the signal intensity in positive ion mode ESI[2][3]. Formic acid at a concentration of 0.1% is frequently used in mobile phases for Darifenacin analysis[2][8].

  • Buffers (e.g., Ammonium Acetate, Ammonium Formate): These help control and stabilize the pH of the mobile phase, leading to more consistent and reproducible retention times and peak shapes[1][9]. Ammonium acetate (10 mM, pH 5) has been successfully used in a validated method for Darifenacin[1].

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low Signal / Poor Sensitivity Suboptimal mobile phase pH leading to inefficient protonation.Ensure the mobile phase is acidic. Add 0.1% formic acid or 0.1% acetic acid to the mobile phase to lower the pH and promote the formation of [M+H]+ ions[2][3].
Inappropriate organic modifier.While one study noted a low response with an ammonium formate and acetonitrile combination, another found success with methanol and an ammonium acetate buffer[1]. Consider switching from acetonitrile to methanol or vice-versa.
Poor Peak Shape (Tailing) Secondary interactions between the basic analyte and residual silanols on the C18 column.Add a small amount of an acidic modifier like formic or acetic acid. This can help saturate the silanol groups and improve peak symmetry.
Mobile phase pH is too close to the analyte's pKa.Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of Darifenacin to ensure it is fully ionized.
Inconsistent Retention Time Unstable mobile phase pH.Use a buffer system, such as 10 mM ammonium acetate or ammonium formate, to maintain a consistent pH and ensure reproducible chromatography[1][10].
Microbial growth in the aqueous mobile phase.Prepare fresh mobile phase daily. If using highly aqueous mobile phases for extended periods, consider adding a small amount of preservative or flushing the system regularly.

Data on Mobile Phase Compositions

The following table summarizes different mobile phase compositions used in the successful LC-MS/MS analysis of Darifenacin and its deuterated internal standard, Darifenacin-d4.

Organic Modifier Aqueous Component Additive(s) Ratio (Aqueous:Organic) Resulting Retention Time Reference
Methanol10 mM Ammonium AcetateNone (pH adjusted to 5)10:90~1.6 min (Darifenacin-d4)[1]
AcetonitrileMilli-Q/HPLC Grade Water0.1% Formic Acid10:90~0.75 min (Darifenacin-d4)[2][8]
AcetonitrileWaterAcetic Acid20:80Good response observed[1]
Acetonitrile0.1% DiethylamineNone (pH adjusted to 3.5)40:60< 4.0 min (Darifenacin)[7]

Experimental Protocols

Below is a generalized experimental protocol synthesized from validated methods for the analysis of this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 400 µL of plasma sample, add 50 µL of the internal standard working solution (Darifenacin-d4, 2500 ng/mL)[2].

  • Vortex the samples briefly.

  • Perform liquid-liquid extraction using an appropriate solvent like a mixture of diethyl ether and dichloromethane (80:20, v/v)[2].

  • Vortex for an extended period (e.g., 10 minutes).

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system[2].

2. Liquid Chromatography (LC) Conditions

  • Column: Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) or equivalent[1].

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5 (or 0.1% Formic Acid in Water)[1][2].

  • Mobile Phase B: Methanol or Acetonitrile[1][2].

  • Elution: Isocratic.

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 40 °C[1].

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions

  • Instrument: Triple quadrupole mass spectrometer[1].

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1][2].

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition (Darifenacin-d4): m/z 431.4 → 151.2[1].

  • MRM Transition (Darifenacin): m/z 427.3 → 147.3[1].

  • Source Temperature: 600 °C[1].

  • Ion Spray Voltage: 5500 V[1].

Visual Guides

Workflow for Mobile Phase Optimization

The following diagram illustrates a logical workflow for optimizing the mobile phase to improve the ionization and chromatography of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Analyze Darifenacin-d4 with Initial Mobile Phase (e.g., 80% ACN, 0.1% FA) eval Evaluate Peak Shape & Signal Intensity start->eval good Acceptable Performance: Proceed with Validation eval->good Optimal bad Poor Performance: (Low Signal / Tailing) eval->bad Suboptimal troubleshoot Troubleshoot Mobile Phase bad->troubleshoot ph Adjust pH: Try Ammonium Acetate Buffer (pH 5) troubleshoot->ph Option 1 solvent Change Organic Modifier: Switch Acetonitrile to Methanol troubleshoot->solvent Option 2 additive Change Additive: Switch Formic Acid to Acetic Acid troubleshoot->additive Option 3 ph->eval Re-evaluate solvent->eval Re-evaluate additive->eval Re-evaluate

Caption: A workflow for troubleshooting and optimizing mobile phase conditions.

Key Factors Influencing Ionization

This diagram shows the relationship between mobile phase components and the final ionization efficiency of the analyte.

G cluster_input Mobile Phase Components cluster_process Physicochemical Effects cluster_output Result ph Mobile Phase pH (e.g., Acidic) charge Analyte Charge State (Promotes Protonation) ph->charge modifier Organic Modifier (ACN / MeOH) droplet ESI Droplet Properties (Surface Tension, Evaporation) modifier->droplet additive Additive (Formic Acid / Buffer) additive->charge efficiency Ionization Efficiency charge->efficiency droplet->efficiency signal MS Signal Intensity efficiency->signal

Caption: Factors in mobile phase composition affecting ESI efficiency.

References

Best practices for preparing stock solutions of (±)-Darifenacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for preparing stock solutions of (±)-Darifenacin-d4. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accurate and effective use of this internal standard in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as acetonitrile and Dimethyl Sulfoxide (DMSO).[1] For creating a primary stock solution, an organic solvent like DMSO or acetonitrile is recommended.

Q2: What is the long-term stability of solid this compound?

A2: Solid this compound is stable for at least four years when stored at -20°C.[1]

Q3: How should I store the stock solution of this compound?

A3: It is recommended to store stock solutions of this compound at -20°C. While data for the non-deuterated hydrobromide salt suggests that aqueous solutions should not be stored for more than one day, organic stock solutions are expected to be more stable.[2] It is best practice to prepare fresh working solutions from the stock solution for each experiment.

Q4: Can I use water to dissolve this compound?

A4: Direct dissolution in aqueous buffers is not recommended as darifenacin hydrobromide is only sparingly soluble in them.[2] To prepare an aqueous working solution, it is advised to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and use of this compound stock solutions.

Issue 1: Inaccurate quantification results or signal variability.

  • Potential Cause: Isotopic instability, specifically deuterium-hydrogen (H/D) exchange, where deuterium atoms on the internal standard are replaced by protons from the solvent. This is more likely to occur in acidic or basic solutions.[2][3]

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of your stock solution and subsequent dilutions is neutral. Avoid storing the deuterated compound in acidic or basic solutions.[2]

    • Solvent Selection: Prepare stock solutions in aprotic solvents like acetonitrile or DMSO.

    • MS Source Conditions: High temperatures in the mass spectrometer's ion source can sometimes promote H/D exchange. Consider reducing the source temperature if this issue is suspected.[2]

    • Alternative Standards: If H/D exchange persists, consider using a ¹³C or ¹⁵N labeled internal standard, as these are not susceptible to exchange.[2]

Issue 2: Chromatographic peak for this compound appears earlier than the non-deuterated analyte.

  • Potential Cause: This is a known chromatographic isotope effect. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography because the C-D bond is slightly shorter and stronger than the C-H bond, leading to a minor difference in polarity.[2]

  • Troubleshooting Steps:

    • Chromatographic Method Optimization: Adjusting the mobile phase composition or the gradient program can help to minimize the separation between the analyte and the internal standard.

    • Data Analysis Parameters: Ensure that the integration window for both the analyte and the internal standard is appropriate to account for any slight retention time differences.

Issue 3: Presence of an unexpected peak at the mass of the non-deuterated darifenacin in a sample containing only the internal standard.

  • Potential Cause: Low isotopic purity of the this compound standard, meaning it may contain a small amount of the non-deuterated form.

  • Troubleshooting Steps:

    • Check the Certificate of Analysis (CoA): The CoA for your standard should specify the isotopic purity.

    • High-Resolution Mass Spectrometry (HRMS) Analysis: Infuse a solution of the deuterated standard directly into a high-resolution mass spectrometer to determine the relative intensities of the isotopic peaks and confirm its purity.

Quantitative Data Summary

The following table summarizes the solubility of darifenacin hydrobromide, which can be used as an estimate for this compound. Note that the free base form of this compound may exhibit slightly different solubility.

SolventSolubility (mg/mL)
Ethanol~0.3
Dimethyl Sulfoxide (DMSO)~2
Dimethylformamide (DMF)~3
1:1 Solution of DMF:PBS (pH 7.2)~0.5

Data is for Darifenacin hydrobromide and is intended as a guideline.[2]

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol details the steps for preparing a 1 mg/mL primary stock solution of this compound.

Materials:

  • This compound solid

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Calibrated micropipettes

  • Vortex mixer

  • Amber glass vial for storage

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of the solid (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of DMSO to dissolve the solid completely. Use a vortex mixer to ensure full dissolution.

  • Dilution to Volume: Once the solid is fully dissolved, add DMSO to the volumetric flask up to the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial and store it at -20°C.

Visualizations

Stock_Solution_Preparation_Workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution & Dilution cluster_storage Storage start Start equilibrate Equilibrate Solid to Room Temperature start->equilibrate Begin Process weigh Accurately Weigh This compound equilibrate->weigh transfer Transfer Solid to Volumetric Flask weigh->transfer add_solvent Add Small Amount of DMSO transfer->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve dilute Dilute to Volume with DMSO dissolve->dilute homogenize Invert to Homogenize dilute->homogenize transfer_vial Transfer to Amber Vial homogenize->transfer_vial store Store at -20°C transfer_vial->store end End store->end Process Complete Troubleshooting_Logic Troubleshooting Logic for Inaccurate Results cluster_checks Initial Checks cluster_solutions Potential Solutions start Inaccurate Quantification Results Observed check_ph Is the solution pH neutral? start->check_ph check_purity Is isotopic purity confirmed? start->check_purity check_rt Is there a retention time shift? start->check_rt adjust_ph Adjust pH to Neutral check_ph->adjust_ph No end Re-analyze Samples check_ph->end Yes verify_purity Verify Purity with HRMS check_purity->verify_purity No check_purity->end Yes optimize_chrom Optimize Chromatography check_rt->optimize_chrom Yes check_rt->end No, or optimized adjust_ph->end verify_purity->end optimize_chrom->end

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of (±)-Darifenacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a bioanalytical method for Darifenacin utilizing the stable isotope-labeled internal standard, (±)-Darifenacin-d4. The performance of this method is compared with the theoretical application of a structural analog internal standard, supported by experimental data and established regulatory guidelines. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of internal standards for the bioanalysis of Darifenacin.

Performance Comparison: this compound vs. Structural Analog Internal Standard

The selection of an appropriate internal standard (IS) is a critical step in the development of a robust and reliable bioanalytical method. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and mass spectrometric detection, thereby compensating for any potential variability.[1]

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis by LC-MS/MS.[1][2] This is due to their near-identical physicochemical properties to the analyte, ensuring they co-elute and experience similar ionization effects in the mass spectrometer.[3]

Structural analogs, on the other hand, are molecules with a similar but not identical chemical structure to the analyte. While they can be a viable alternative when a SIL IS is unavailable or cost-prohibitive, they may exhibit different extraction recoveries, chromatographic retention times, and ionization responses, which can compromise the accuracy and precision of the assay.[2][4]

The following tables summarize the validation parameters for a bioanalytical method for Darifenacin using this compound as the internal standard, as reported in a published study.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
ParameterThis compound Method
Calibration Curve Range0.025 - 10.384 ng/mL
Correlation Coefficient (r²)≥ 0.995
LLOQ0.025 ng/mL

Data sourced from a validated LC-MS/MS method for Darifenacin in human plasma.

Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ QC0.0257.75106.67--
Low QC0.0752.69108.007.47102.61
Medium QC4.00.8494.792.0194.63
High QC8.01.5498.253.5599.84

%CV = Percent Coefficient of Variation. Data reflects the high degree of accuracy and precision achievable with a SIL IS.

Table 3: Recovery and Matrix Effect
AnalyteMean Recovery (%)Recovery Precision (%CV)Matrix Effect (%CV)
Darifenacin98.0710.521.54 - 2.84
This compound93.321.880.96 - 1.24

The consistent recovery and minimal matrix effect for both the analyte and the SIL IS demonstrate the latter's ability to effectively track the analyte during sample processing and analysis.

Experimental Protocols

The following is a detailed methodology for the bioanalytical method validation of Darifenacin using this compound.

Preparation of Stock and Working Solutions
  • Darifenacin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Darifenacin hydrobromide in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrobromide in methanol.

  • Working Solutions: Prepare serial dilutions of the Darifenacin and internal standard stock solutions in a methanol:water (50:50, v/v) mixture to create calibration curve standards and quality control (QC) samples.

Sample Preparation (Liquid-Liquid Extraction)
  • To 400 µL of human plasma, add 50 µL of the this compound internal standard working solution (2.5 µg/mL).

  • Vortex the samples for 30 seconds.

  • Add 2.0 mL of an extraction solvent mixture of diethyl ether and dichloromethane (80:20, v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 300 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: CC 150 x 4.6 NUCLEOSIL 100-5 NH2.

  • Mobile Phase: Acetonitrile:Milli-Q water:Formic acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitored Transitions:

    • Darifenacin: Precursor ion → Product ion

    • This compound: Precursor ion → Product ion

Visualizations

The following diagrams illustrate the key processes and concepts discussed in this guide.

Bioanalytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow of the bioanalytical method for Darifenacin.

Validation_Process_Flow Method_Development Method Development Full_Validation Full Method Validation Method_Development->Full_Validation Selectivity Selectivity Full_Validation->Selectivity Linearity_Range Linearity & Range Full_Validation->Linearity_Range Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Full_Validation->Recovery_Matrix Stability Stability Full_Validation->Stability Application Application to Study Samples Selectivity->Application Linearity_Range->Application Accuracy_Precision->Application Recovery_Matrix->Application Stability->Application

Caption: Logical flow of the bioanalytical method validation process.

Internal_Standard_Comparison cluster_SIL This compound (SIL) cluster_Analog Structural Analog IS SIL_Pros Pros: - Identical physicochemical properties - Co-elution with analyte - Compensates for matrix effects - High accuracy and precision SIL_Cons Cons: - Higher cost - Custom synthesis may be required Analog_Pros Pros: - Lower cost - More readily available Analog_Cons Cons: - Different retention times - Variable extraction recovery - Differential ionization suppression - Potential for lower accuracy Choice Internal Standard Choice cluster_SIL cluster_SIL Choice->cluster_SIL Preferred cluster_Analog cluster_Analog Choice->cluster_Analog Alternative

Caption: Comparison of SIL and Structural Analog Internal Standards.

References

A Comparative Analysis of (±)-Darifenacin-d4 and Alternative Internal Standards in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical determinant of data quality and reliability in quantitative bioanalytical assays. This guide provides an objective comparison of (±)-Darifenacin-d4, a deuterated internal standard, with other potential internal standards for the quantification of the selective M3 muscarinic receptor antagonist, Darifenacin. The following sections present supporting experimental data, detailed methodologies, and visual representations of analytical workflows to inform the selection of the most suitable internal standard for specific research needs.

The use of an internal standard (IS) is fundamental in modern chromatography and mass spectrometry to correct for variability during sample preparation, injection, and analysis, thereby enhancing the accuracy and precision of quantitative results. The ideal internal standard should mimic the physicochemical properties of the analyte of interest to ensure it experiences similar extraction recovery and matrix effects. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in bioanalysis due to their high structural similarity to the analyte.

Performance Comparison: this compound vs. Alternative Internal Standards

For this guide, we will compare the performance of this compound, a stable isotope-labeled internal standard, with a hypothetical, yet representative, structural analog internal standard. The data presented for this compound is derived from a validated LC-MS/MS method for the determination of Darifenacin in human plasma.

Table 1: Comparison of Quantitative Performance Data

Performance ParameterThis compound (Deuterated IS)Structural Analog IS (Hypothetical)
Intra-day Accuracy (%) 94.79 - 108.00[1]85 - 115 (Typical Acceptance Criteria)
Inter-day Accuracy (%) 94.63 - 102.61[1]85 - 115 (Typical Acceptance Criteria)
Intra-day Precision (%RSD) 0.84 - 2.69[1]< 15 (Typical Acceptance Criteria)
Inter-day Precision (%RSD) 2.01 - 7.47[1]< 15 (Typical Acceptance Criteria)
Mean Recovery (%) 93.32[1]Variable, dependent on structural similarity
Matrix Effect Expected to be minimal and similar to analytePotentially significant and different from analyte

Analysis of Performance Data:

The data for this compound demonstrates high accuracy and precision, with values well within the typical acceptance criteria for bioanalytical method validation as per regulatory guidelines. The high recovery rate indicates the efficiency of the extraction process for this internal standard, which is expected to closely mirror that of the analyte, Darifenacin.

For a structural analog internal standard, while it can provide acceptable performance, there is a higher potential for variability in recovery and a greater susceptibility to differential matrix effects. This is because even minor differences in chemical structure can lead to different behaviors during sample preparation and ionization.

Experimental Protocols

A detailed methodology is crucial for replicating and evaluating the performance of an internal standard. The following is a representative experimental protocol for the quantification of Darifenacin in human plasma using this compound as an internal standard, based on a validated LC-MS/MS method.[1]

1. Preparation of Stock and Working Solutions:

  • Prepare a standard stock solution of Darifenacin (1 mg/mL) and this compound (1 mg/mL) in methanol.

  • Prepare working solutions for calibration curve standards and quality control (QC) samples by further diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.

  • Prepare the internal standard working solution by diluting the this compound stock solution to a concentration of 2500 ng/mL.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 400 µL of human plasma, add 50 µL of the this compound internal standard working solution (2500 ng/mL).

  • Vortex the samples to ensure thorough mixing.

  • Perform liquid-liquid extraction by adding 2.0 mL of an extraction solution consisting of diethyl ether and dichloromethane (80:20, v/v).

  • Vortex the mixture for 10 minutes.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 300 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic System: HPLC system equipped with a C18 analytical column.

  • Mobile Phase: A mixture of acetonitrile, water, and formic acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with a turbo ion spray interface.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Darifenacin transition: m/z 427.3 → 147.3[2]

    • This compound transition: m/z 431.4 → 151.2[2]

Visualization of Analytical Workflow

To provide a clear visual representation of the experimental process, the following diagrams illustrate the key stages of the bioanalytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (400 µL) is_addition Add this compound IS (50 µL) plasma->is_addition vortex1 Vortex is_addition->vortex1 lle Liquid-Liquid Extraction (Diethyl Ether:Dichloromethane) vortex1->lle vortex2 Vortex (10 min) lle->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification (Analyte/IS Peak Area Ratio) msms->quantification

Bioanalytical Workflow for Darifenacin Quantification

signaling_pathway cluster_ideal Ideal Internal Standard Properties cluster_types Types of Internal Standards physchem Similar Physicochemical Properties to Analyte extraction Similar Extraction Recovery physchem->extraction matrix Similar Matrix Effects physchem->matrix accuracy High Accuracy & Precision extraction->accuracy matrix->accuracy sil Stable Isotope-Labeled (SIL) e.g., this compound sil->physchem analog Structural Analog analog->physchem

Logical Relationships of Internal Standard Selection

Conclusion

The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The available data and theoretical principles strongly support the use of a stable isotope-labeled internal standard, such as this compound, for the quantification of Darifenacin. Its close structural and physicochemical similarity to the analyte ensures that it effectively compensates for variations during sample processing and analysis, leading to superior accuracy and precision.

While structural analogs can be employed as a more cost-effective alternative, they necessitate more rigorous validation to ensure they adequately track the analyte's behavior, particularly concerning extraction recovery and matrix effects. For applications demanding the highest level of data quality and integrity, this compound represents the more reliable and scientifically sound choice.

References

A Comparative Guide to Analytical Methods for the Quantification of Darifenacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Darifenacin: High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). The information presented herein is compiled from validated methods to assist in the selection of the most appropriate analytical strategy for your research and development needs.

Comparative Analysis of Validated Methods

The following table summarizes the key performance parameters of validated HPLC, UV Spectrophotometric, and HPTLC methods for the determination of Darifenacin. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.

ParameterRP-HPLC MethodDerivative UV Spectrophotometric MethodHPTLC Method
Linearity Range 20-150 µg/mL[1]0.10-2.50 µg/mL[2]50-450 ng/spot
Correlation Coefficient (r²) >0.999[1]0.999[2]0.998
Accuracy (% Recovery) 101%[1]98.65%[2]98.84–100.8%
Precision (%RSD) <2%[1]0.0136 (RSD)[2]<2%
Limit of Detection (LOD) 0.24 µg/mL[1]Not explicitly stated30.36 ng/spot
Limit of Quantification (LOQ) 0.72 µg/mL[1]Not explicitly stated90.79 ng/spot

A direct comparative study between a derivative UV spectrophotometric method and an HPLC-UV method concluded that there was no significant difference between the two methods for the quantification of Darifenacin in extended-release tablets[2].

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the routine analysis of Darifenacin in pharmaceutical dosage forms[1].

  • Instrumentation: Waters HPLC 22695 series with a PDA detector[1].

  • Column: Inertsil ODS C18 (250 x 4.6 mm, 5µm particle size)[1].

  • Mobile Phase: A mixture of methanol and phosphate buffer (pH 5.5) in a ratio of 80:20 v/v[1].

  • Flow Rate: 1.0 mL/min[1].

  • Detection Wavelength: 282 nm[1].

  • Run Time: 10 minutes[1].

  • Standard and Sample Preparation: A stock solution (1mg/ml) is prepared by dissolving 10mg of Darifenacin in 10ml of HPLC grade methanol. This is further diluted to the desired concentration with the same solvent[1].

Derivative UV Spectrophotometry

This method utilizes a derivative transformation to enhance specificity in the presence of matrix interference[2].

  • Instrumentation: A double beam UV-Visible spectrophotometer.

  • Solvent: Methanol[2].

  • Analytical Wavelength: Annulation point at 239.4 nm[2].

  • Methodology: The method employs a first-order derivative transformation with a Δλ of 4 and a scale factor of 150[2].

  • Standard and Sample Preparation: Solutions of Darifenacin hydrobromide are prepared in methanol[2].

High-Performance Thin-Layer Chromatography (HPTLC)

This stability-indicating HPTLC method is effective for the analysis of Darifenacin hydrobromide in bulk and tablet dosage forms.

  • Instrumentation: HPTLC system with a densitometric scanner.

  • Stationary Phase: Silica gel 60F254 plates.

  • Mobile Phase: A mixture of toluene, acetone, and methanol in a ratio of 6:3:3 (v/v/v).

  • Detection Wavelength: 286 nm.

  • R_f Value: 0.34 ± 0.02.

  • Standard and Sample Preparation: A stock solution of 100 µg/mL is prepared by dissolving 10 mg of the drug in 100 mL of methanol. Different volumes of this stock solution are spotted on the HPTLC plate to obtain the desired concentration range.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring the reliability and comparability of results obtained from different techniques.

cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation A Develop & Validate Method A (e.g., HPLC) C Prepare Identical Sample Sets A->C B Develop & Validate Method B (e.g., UV) B->C D Analyze Samples using Method A C->D E Analyze Samples using Method B C->E F Collect & Tabulate Results from Both Methods D->F E->F G Statistical Analysis (e.g., t-test, F-test) F->G H Evaluate for Systematic/Proportional Bias G->H I Determine if Methods are Interchangeable H->I

References

The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision of Darifenacin Quantification with (±)-Darifenacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents in biological matrices is paramount for robust pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Darifenacin, a selective M3 muscarinic receptor antagonist, with a focus on the superior performance achieved using its deuterated internal standard, (±)-Darifenacin-d4.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach significantly mitigates variability introduced during sample preparation and analysis, leading to enhanced accuracy and precision. Deuterated standards co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for matrix effects and fluctuations in instrument response.

Comparative Analysis of Darifenacin Quantification Methods

This section compares two distinct analytical methods for Darifenacin quantification: a highly sensitive LC-MS/MS method employing this compound and a conventional Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. The data clearly demonstrates the advantages conferred by the use of a deuterated internal standard.

Quantitative Performance Data
ParameterLC-MS/MS with this compoundRP-HPLC with UV Detection
Linearity Range 0.025 - 10.384 ng/mL[1][2]20 - 150 µg/mL[3]
Intra-day Precision (%RSD) 0.84 - 2.69%[1][2]< 2%[3]
Inter-day Precision (%RSD) 2.01 - 7.47%[1][2]< 2%[3]
Intra-day Accuracy 94.79 - 108.00%[1][2]Not Reported
Inter-day Accuracy 94.63 - 102.61%[1][2]Not Reported
Recovery 90.94 - 109.89%[1][2]Not Reported
Lower Limit of Quantification (LLOQ) 0.025 ng/mL[1][2]0.72 µg/mL (720 ng/mL)[3]

Experimental Protocols

Detailed methodologies for both the LC-MS/MS and RP-HPLC methods are provided below, offering a clear basis for methodological comparison and replication.

LC-MS/MS Method with this compound

Sample Preparation: A liquid-liquid extraction method was employed. To 400µL of human plasma, 50µL of this compound internal standard solution (2500.000 ng/mL) was added and vortexed. The extraction was performed using a mixture of diethyl ether and dichloromethane (80:20, v/v).[2]

Chromatographic Conditions:

  • Instrument: API 3000 LC-MS/MS[1]

  • Column: CC 150 x 4.6 NUCLEOSIL 100-5 NH2[1][2]

  • Mobile Phase: Acetonitrile: Milli-Q water: Formic acid (90:10:0.1 v/v/v)[1][2]

  • Flow Rate: Not specified

  • Run Time: 2.0 min[2]

Mass Spectrometry Conditions:

  • Interface: Turbo ion spray in positive ion mode[1][2]

  • Detection: Multiple Reaction Monitoring (MRM)[1]

RP-HPLC Method with UV Detection

Sample Preparation: The standard and sample were dissolved in HPLC grade methanol.[3]

Chromatographic Conditions:

  • Instrument: Waters HPLC 22695 model with PDA detector[3]

  • Column: Inertsil ODS C18 (250 x 4.6 mm, 5µm)[3]

  • Mobile Phase: Methanol: Phosphate buffer (pH 5.5) (80:20 v/v)[3]

  • Flow Rate: 1.0 ml/min[3]

  • Detection: UV at 282 nm[3]

Visualizing the Methodological and Biological Context

To further elucidate the presented information, the following diagrams illustrate the analytical workflow and the biological target of Darifenacin.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is Add this compound Internal Standard plasma->is ext Liquid-Liquid Extraction (Diethylether:Dichloromethane) is->ext lc HPLC Separation (NUCLEOSIL 100-5 NH2) ext->lc ms Mass Spectrometry (Positive Ion MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Workflow for Darifenacin quantification using this compound.

ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Gq Gq Protein M3R->Gq Activates Darifenacin Darifenacin Darifenacin->M3R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Leads to Contraction Smooth Muscle Contraction Ca2->Contraction Causes

Caption: Darifenacin's antagonistic action on the M3 muscarinic receptor signaling pathway.

Concluding Remarks

The presented data unequivocally supports the use of this compound as an internal standard for the bioanalysis of Darifenacin. The LC-MS/MS method demonstrates significantly lower limits of quantification and provides comprehensive accuracy and precision data, which are critical for regulatory submissions and confident decision-making in drug development. While the RP-HPLC method is simpler, its lower sensitivity and lack of an ideal internal standard make it less suitable for the analysis of biological samples with low analyte concentrations. For high-throughput, regulated bioanalysis, the implementation of a validated LC-MS/MS method with a deuterated internal standard is the industry-accepted best practice. Darifenacin acts as a competitive antagonist to muscarinic acetylcholine receptors, binding with greater specificity to the M3 receptor than to other muscarinic receptor subtypes.[4] This M3 receptor is the primary mediator of bladder muscle contractions.[3]

References

A Comparative Guide to Darifenacin Bioanalysis Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of Darifenacin in biological matrices, primarily human plasma. The information is intended for researchers, scientists, and professionals in drug development to assist in the selection and implementation of appropriate analytical methodologies. The data and protocols presented are compiled from published, validated studies.

Mechanism of Action of Darifenacin

Darifenacin is a selective M3 muscarinic receptor antagonist.[1][2] Its primary mechanism of action involves blocking the binding of acetylcholine to M3 receptors in the smooth muscle of the urinary bladder. This action reduces involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of overactive bladder, such as urinary urgency, frequency, and urge incontinence.

cluster_Neuron Cholinergic Neuron cluster_Bladder Bladder Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to Contraction Muscle Contraction M3->Contraction Activates Darifenacin Darifenacin Darifenacin->M3 Blocks

Mechanism of action of Darifenacin.

Comparative Analysis of Bioanalytical Methods

The most prevalent method for the bioanalysis of Darifenacin is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity. The following tables summarize key parameters from different validated LC-MS/MS methods reported in the literature.

Table 1: Sample Preparation and Chromatographic Conditions
ParameterMethod 1Method 2
Biological Matrix Human Plasma (K2EDTA)Rat Plasma
Sample Preparation Liquid-Liquid Extraction (LLE) with Diethyl ether: Dichloromethane (80:20, v/v)Liquid-Liquid Extraction (LLE)
Internal Standard (IS) Darifenacin D4Darifenacin-d4
Chromatographic Column CC 150 x 4.6 NUCLEOSIL 100-5 NH2Zorbax, SB C18, 4.6 x 75mm, 3.5 µm
Mobile Phase Acetonitrile: Milli-Q water: Formic acid (90:10:0.1 v/v/v)10 mM Ammonium acetate buffer (pH 5) and Methanol (10:90, v/v)
Flow Rate 1.200 mL/minNot Specified
Column Temperature 35±2°CNot Specified
Reference [3][4]
Table 2: Mass Spectrometry and Method Performance
ParameterMethod 1Method 2
Mass Spectrometer API 3000 LC-MS/MSTriple quadrupole mass spectrometer
Ionization Mode Positive Ion Mode (Turbo Ion Spray)Positive Ion Mode (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) m/z 427.30 -> 147.10m/z 427.3 -> 147.3
MRM Transition (IS) m/z 431.40 -> 151.10m/z 431.4 -> 151.2
Linearity Range 0.025 - 10.384 ng/mL10.00 – 20000.00 pg/mL
Lower Limit of Quantitation (LLOQ) 0.025 ng/mL10.00 pg/mL
Mean Recovery 98.07%Not Specified
Intra-day Precision (%RSD) 0.84% - 2.69%Not Specified
Inter-day Precision (%RSD) 2.01% - 7.47%Not Specified
Intra-day Accuracy 94.79% - 108.00%Not Specified
Inter-day Accuracy 94.63% - 102.61%Not Specified
Reference [3][4]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Bioanalysis of Darifenacin in Human Plasma by LC-MS/MS[3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.250 mL of plasma in a tube, add 25 µL of the internal standard (Darifenacin D4) working solution.

  • Vortex for 10 seconds.

  • Add 2.5 mL of the extraction solvent (Diethyl ether: Dichloromethane, 80:20 v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue with 300 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Shimadzu Co., Kyoto, Japan.

  • Column: CC 150/4.6 NUCLEOSIL 100-5 NH2.

  • Mobile Phase: Acetonitrile: Milli-Q water: Formic acid (90:10:0.1 v/v/v).

  • Flow Rate: 1.200 mL/min with a 1:2 split.

  • Column Oven Temperature: 35±2°C.

  • Autosampler Temperature: 5±1ºC.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: API 3000 LC-MS/MS with Turbo Ion Spray.

  • Ionization: Positive ion mode.

  • Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Darifenacin: m/z 427.30 -> 147.10 amu

    • Darifenacin D4 (IS): m/z 431.40 -> 151.10 amu

  • Software: Analyst software version 1.4.2.

General Bioanalytical Workflow

The following diagram illustrates a typical workflow for the bioanalysis of Darifenacin in a research or clinical setting.

Sample Plasma Sample Collection Spiking Internal Standard Spiking Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data Data Processing and Quantification Analysis->Data

General workflow for Darifenacin bioanalysis.

References

Isotopic Labeling and its Influence on Chromatographic Retention: A Case Study of (±)-Darifenacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle effects of isotopic labeling on analytical measurements is paramount for robust method development and data interpretation. This guide provides an objective comparison of the chromatographic behavior of (±)-Darifenacin and its deuterated analog, (±)-Darifenacin-d4, with a focus on the isotopic effect on retention time. This analysis is supported by a review of established bioanalytical methods and theoretical principles.

Deuterium-labeled compounds, such as this compound, are frequently employed as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The underlying assumption is that the deuterated standard will exhibit chromatographic and ionization behavior nearly identical to its unlabeled counterpart, thus effectively normalizing for variations during sample preparation and analysis. However, the substitution of hydrogen with deuterium can lead to a phenomenon known as the "isotopic effect," which may cause a slight difference in retention time.

The Chromatographic Isotope Effect: A Theoretical Overview

The isotopic effect on retention time is primarily observed in reversed-phase chromatography. It stems from the fundamental differences in the physicochemical properties of carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond. This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule. Consequently, the interactions between the deuterated analyte and the non-polar stationary phase are marginally weaker, leading to a slightly earlier elution compared to the non-deuterated form. While typically small, this retention time shift can be significant in high-efficiency separation systems.

Comparative Analysis of Chromatographic Methods

The following table summarizes the liquid chromatography parameters from a validated bioanalytical method for the determination of Darifenacin in human plasma, which utilizes this compound as an internal standard.

ParameterCondition 1
HPLC System LC-MS/MS
Column CC 150 x 4.6 NUCLEOSIL 100-5 NH2
Mobile Phase Acetonitrile: Milli-Q water: Formic acid (90:10:0.1 v/v/v)
Flow Rate Not Specified
Detection MS/MS
Internal Standard Darifenacin D4
Reference Bhupinder Singh, et al.

Note: The retention times for Darifenacin and Darifenacin-d4 were not explicitly stated in the reviewed literature.

The use of a deuterated internal standard that ideally co-elutes with the analyte is a cornerstone of robust bioanalytical method development. The successful application of this compound in the quantification of Darifenacin across multiple studies underscores their very similar chromatographic behavior under the specified conditions.

Experimental Protocol for Evaluating the Isotopic Effect

To quantitatively determine the isotopic effect of this compound on retention time, the following experimental protocol can be employed. This protocol is a composite based on established bioanalytical methods for Darifenacin.

Objective: To determine the difference in retention time (Δt_R) between (±)-Darifenacin and this compound under reversed-phase HPLC conditions.

Materials:

  • (±)-Darifenacin reference standard

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid

  • A validated HPLC or UHPLC system coupled with a mass spectrometer (MS)

  • A suitable reversed-phase HPLC column (e.g., C18, Phenyl)

Procedure:

  • Standard Solution Preparation:

    • Prepare individual stock solutions of (±)-Darifenacin and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solutions with the mobile phase to a final concentration of 1 µg/mL.

    • Prepare a mixed solution containing both (±)-Darifenacin and this compound at a final concentration of 1 µg/mL each.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting point could be 60:40 (v/v) acetonitrile:water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Mass spectrometer set to monitor the specific m/z transitions for Darifenacin and Darifenacin-d4.

  • Analysis:

    • Inject the individual solutions of (±)-Darifenacin and this compound to determine their individual retention times (t_R_H and t_R_D).

    • Inject the mixed solution to observe the separation between the two compounds under identical conditions.

    • Repeat the injections at least three times to ensure reproducibility.

  • Data Analysis:

    • Calculate the average retention time for each compound.

    • Determine the difference in retention time (Δt_R = t_R_H - t_R_D).

    • Calculate the resolution (Rs) between the two peaks in the mixed chromatogram to quantify the degree of separation.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for evaluating the isotopic effect on retention time.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation stock_H Prepare Darifenacin Stock Solution work_H Prepare Darifenacin Working Solution stock_H->work_H stock_D Prepare Darifenacin-d4 Stock Solution work_D Prepare Darifenacin-d4 Working Solution stock_D->work_D mixed Prepare Mixed Working Solution work_H->mixed inject_H Inject Darifenacin work_H->inject_H work_D->mixed inject_D Inject Darifenacin-d4 work_D->inject_D inject_mixed Inject Mixed Solution mixed->inject_mixed hplc HPLC-MS/MS System rt_H Determine t_R (H) inject_H->rt_H rt_D Determine t_R (D) inject_D->rt_D resolution Calculate Resolution (Rs) inject_mixed->resolution delta_rt Calculate Δt_R rt_H->delta_rt rt_D->delta_rt delta_rt->resolution

Caption: Experimental workflow for evaluating the isotopic effect.

G cluster_cause Physicochemical Differences cluster_effect Chromatographic Impact cd_bond C-D bond is shorter and stronger than C-H vdw Smaller van der Waals radius cd_bond->vdw polarizability Reduced polarizability cd_bond->polarizability interaction Weaker interaction with non-polar stationary phase vdw->interaction polarizability->interaction elution Earlier elution in reversed-phase LC interaction->elution

Caption: Cause-and-effect of the isotopic effect on retention.

Comparative Recovery of Darifenacin and (±)-Darifenacin-d4 in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the development and validation of bioanalytical methods, the selection of an appropriate internal standard is a critical step to ensure accuracy and precision. Deuterated analogs are often the preferred choice due to their similar physicochemical properties to the analyte of interest. This guide provides a comparative overview of the recovery of Darifenacin and its deuterated internal standard, (±)-Darifenacin-d4, supported by experimental data, to aid in method development for pharmacokinetic and bioequivalence studies.

Data Presentation: Recovery Comparison

The following table summarizes the comparative recovery of Darifenacin (DRN) and this compound (DRN D4) from human plasma using a liquid-liquid extraction (LLE) method. The data demonstrates a high and comparable recovery for both the analyte and its deuterated internal standard, a desirable characteristic for a reliable bioanalytical assay.

CompoundMean Recovery (%)Precision (% RSD)
Darifenacin (DRN)98.06710.52
This compound (DRN D4)93.3211.88

Data sourced from a validated LC-MS/MS method for the determination of Darifenacin in human plasma[1].

Experimental Protocols

The recovery data presented was obtained using a specific liquid-liquid extraction protocol followed by LC-MS/MS analysis. The detailed methodology is provided below to allow for replication and adaptation.

Sample Preparation and Extraction

A liquid-liquid extraction (LLE) method was employed for the extraction of Darifenacin and this compound from human plasma.[1]

  • Sample Aliquoting: 400 µL of human plasma was aliquoted into sample tubes.

  • Internal Standard Spiking: 50 µL of this compound working solution (as internal standard) was added to each plasma sample.

  • Extraction: 2.5 mL of an extraction solvent mixture of methyl tert-butyl ether and dichloromethane (80:20, v/v) was added.

  • Vortexing: The samples were vortexed for 10 minutes to ensure thorough mixing and extraction.

  • Centrifugation: The samples were then centrifuged at 4000 rpm for 5 minutes at 4°C.

  • Supernatant Transfer: The clear supernatant organic layer was transferred to a clean tube.

  • Evaporation: The solvent was evaporated to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitution: The dried residue was reconstituted in 300 µL of the mobile phase.

  • Analysis: The reconstituted samples were then injected into the LC-MS/MS system for analysis.

LC-MS/MS Analysis

The analysis was performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. The transitions monitored were m/z 427.3 → 147.3 for Darifenacin and m/z 431.4 → 151.2 for this compound.[2] Chromatographic separation was achieved on a C18 column.[2]

Visualizations

To further illustrate the experimental process and the pharmacological context of Darifenacin, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample is Spike with this compound plasma->is extraction_solvent Add Extraction Solvent (MTBE:DCM, 80:20) is->extraction_solvent vortex Vortex Mix extraction_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Experimental workflow for Darifenacin and this compound recovery.

Darifenacin is a selective M3 muscarinic receptor antagonist.[3] Its mechanism of action involves blocking the action of acetylcholine at these receptors in the bladder, which leads to relaxation of the detrusor muscle and a reduction in the symptoms of overactive bladder.[4]

signaling_pathway cluster_cell Smooth Muscle Cell (Detrusor) ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates Darifenacin Darifenacin Darifenacin->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Muscle Contraction Ca_release->Contraction PKC->Contraction

Darifenacin's mechanism of action via M3 receptor antagonism.

References

Navigating Internal Standard Selection in Bioanalytical Methods: A Comparative Guide to Regulatory Compliance and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious selection and application of internal standards (IS) are cornerstones of robust and reliable bioanalytical method validation. This guide provides a comprehensive comparison of commonly used internal standards, aligning their performance with the stringent expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Supported by experimental data, this document aims to facilitate informed decisions in the development and validation of bioanalytical assays.

The fundamental principle of using an internal standard is to account for the variability inherent in the analytical process, from sample preparation to detection. Regulatory guidelines, including the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation," underscore the importance of a well-justified internal standard to ensure the accuracy and precision of quantitative data. The International Council for Harmonisation (ICH) M10 guideline further harmonizes these expectations, emphasizing a consistent approach to bioanalytical method validation.

Types of Internal Standards: A Head-to-Head Comparison

The two primary categories of internal standards used in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis are Stable Isotope-Labeled Internal Standards (SIL-IS) and Analog Internal Standards.

Stable Isotope-Labeled Internal Standards (SIL-IS) are considered the "gold standard" by many in the bioanalytical community. These are molecules in which one or more atoms of the analyte have been replaced with a stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This structural identity with the analyte ensures that the SIL-IS co-elutes chromatographically and experiences nearly identical extraction recovery and matrix effects.

Analog Internal Standards are structurally similar compounds to the analyte but are not isotopically labeled. They are often used when a SIL-IS is not commercially available or is prohibitively expensive to synthesize. While they can provide adequate correction for variability, their physicochemical properties may differ enough from the analyte to introduce bias.

The following table summarizes the key characteristics and performance attributes of SIL-IS and Analog IS, drawing upon established regulatory principles and scientific literature.

FeatureStable Isotope-Labeled IS (SIL-IS)Analog ISRegulatory Preference & Considerations
Structural Similarity Identical to the analyteStructurally similar, but not identicalFDA and EMA guidelines strongly recommend the use of a SIL-IS whenever possible due to its ability to mimic the analyte's behavior more closely.
Chromatographic Behavior Typically co-elutes with the analyteMay have different retention timesCo-elution is critical for compensating for matrix effects that can vary across the chromatographic run.
Extraction Recovery Nearly identical to the analyteCan differ from the analyteConsistent recovery between the analyte and IS is essential for accurate quantification.
Matrix Effects Experiences similar ionization suppression or enhancement as the analyteMay be affected differently by matrix componentsThe ability to compensate for matrix effects is a key advantage of SIL-IS.
Potential for Cross-Talk Low, but possible if isotopic purity is lowNoneThe mass difference between the analyte and SIL-IS should be sufficient (typically ≥ 3 amu) to prevent isotopic interference.
Availability & Cost Can be expensive and may require custom synthesisGenerally more readily available and less expensiveThe practical considerations of cost and availability often lead to the use of analog IS, but this choice requires thorough validation.

Quantitative Performance Data: Case Studies

The following tables present a summary of experimental data from published studies, offering a quantitative comparison of SIL-IS and analog IS performance in specific bioanalytical methods.

Case Study 1: Tacrolimus in Human Whole Blood

This study compared the performance of a ¹³C,D₂-labeled tacrolimus (SIL-IS) and ascomycin (analog IS) for the quantification of tacrolimus by LC-MS/MS.[1]

ParameterTacrolimus with ¹³C,D₂-Tacrolimus (SIL-IS)Tacrolimus with Ascomycin (Analog IS)
Calibration Range 0.5 - 20 ng/mL0.5 - 20 ng/mL
Imprecision (%CV) < 3.09%< 3.63%
Accuracy (% Bias) 99.55 - 100.63%97.35 - 101.71%
Absolute Recovery (%) 78.37%75.66%
Matrix Effect (%) -16.64%-28.41%
Process Efficiency (%) 65.35%54.18%

Case Study 2: Everolimus Quantification

A comparison between everolimus-d4 (SIL-IS) and 32-desmethoxyrapamycin (analog IS) was conducted for an LC-MS/MS method.[2]

ParameterEverolimus with Everolimus-d4 (SIL-IS)Everolimus with 32-desmethoxyrapamycin (Analog IS)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Total Coefficient of Variation (%CV) 4.3 - 7.2%4.3 - 7.2%
Analytical Recovery (%) 98.3 - 108.1%98.3 - 108.1%
Correlation with Reference Method (Slope) 0.950.83
Correlation Coefficient (r) > 0.98> 0.98

Experimental Protocols

A generalized experimental protocol for the validation of a bioanalytical method using an internal standard is outlined below. This protocol is based on common practices and regulatory expectations.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte and the internal standard (both SIL-IS and analog IS, if comparing) in an appropriate organic solvent.

  • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

  • Prepare a working solution of the internal standard at a constant concentration.

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Spike blank biological matrix (e.g., human plasma) with the analyte working standard solutions to prepare calibration standards at a minimum of six concentration levels, including the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.

3. Sample Preparation (Protein Precipitation Example):

  • Aliquot a fixed volume of the calibration standards, QC samples, and unknown study samples into a 96-well plate.

  • Add a fixed volume of the internal standard working solution to all wells (except for blank matrix samples).

  • Add a protein precipitation agent (e.g., acetonitrile or methanol) to each well.

  • Vortex the plate to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Develop a liquid chromatography method to achieve adequate separation of the analyte and internal standard from endogenous matrix components.

  • Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the sensitive and specific detection of the analyte and internal standard.

  • Inject the prepared samples and acquire data using appropriate multiple reaction monitoring (MRM) transitions.

5. Data Analysis and Validation Parameter Assessment:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Determine the concentrations of the QC samples and unknown samples from the calibration curve.

  • Evaluate the following validation parameters according to regulatory guidelines:

    • Accuracy and Precision: Analyze replicate QC samples over several days to determine the intra- and inter-day accuracy and precision.

    • Selectivity: Analyze blank matrix from multiple sources to ensure no significant interference at the retention times of the analyte and IS.

    • Matrix Effect: Compare the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.

    • Recovery: Compare the response of the analyte in pre-extraction spiked matrix samples to the response in post-extraction spiked matrix samples.

    • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

Visualizing the Workflow and Decision-Making Process

Experimental Workflow for Internal Standard Evaluation

The following diagram illustrates a typical workflow for evaluating and validating the use of an internal standard in a bioanalytical method.

G cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Validation prep_stock Prepare Analyte & IS Stock Solutions prep_cal_qc Prepare Calibration Standards & QCs in Matrix prep_stock->prep_cal_qc add_is Add Internal Standard prep_cal_qc->add_is extract Perform Extraction (e.g., Protein Precipitation) add_is->extract separate Separate Supernatant/Extract extract->separate lcms LC-MS/MS Analysis separate->lcms data_proc Data Processing (Peak Integration) lcms->data_proc validation Assess Validation Parameters (Accuracy, Precision, etc.) data_proc->validation

Bioanalytical method validation workflow.

Logical Framework for Internal Standard Selection

The choice of an internal standard is a critical decision that should be guided by a logical assessment of scientific needs and practical constraints.

Decision tree for internal standard selection.

By adhering to regulatory guidelines, carefully evaluating experimental data, and following a systematic approach to method development and validation, researchers can confidently select and implement the most appropriate internal standard for their bioanalytical needs, ultimately ensuring the generation of high-quality, reliable data for drug development and regulatory submissions.

References

Safety Operating Guide

Safe Disposal of (±)-Darifenacin-d4 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of (±)-Darifenacin-d4, a deuterated analogue of a pharmaceutical compound, is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the appropriate disposal procedures for this compound.

Hazard Identification and Risk Assessment

Key Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.

Equipment Specification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Compatible chemical-resistant gloves.
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a fume hood.
Segregation and Waste Collection

Proper segregation of chemical waste is the first step in a compliant disposal process. This compound waste should be categorized as pharmaceutical waste and collected in designated, properly labeled containers.

Waste Streams:

  • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any materials used for spill cleanup.

  • Liquid Waste: Solutions containing this compound.

Containers for both solid and liquid waste must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

Disposal Procedures

The recommended disposal method for this compound is through a licensed hazardous waste disposal company. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide a complete and accurate inventory of the waste container's contents.

  • Professional Disposal:

    • The hazardous waste will be transported and disposed of by a licensed contractor, typically via incineration at a permitted facility.[5][6]

What Not to Do:

  • Do not dispose of this compound down the drain.[1][7] The EPA's Subpart P rule prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[5]

  • Do not dispose of this compound in regular laboratory or municipal trash.

  • Do not attempt to neutralize or chemically treat the compound without a validated and approved protocol from your EHS department.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the personal protective equipment outlined in the table above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Place all contaminated materials, including the absorbent, into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal Start This compound Waste (Solid or Liquid) Segregate Segregate into Designated 'Hazardous Waste' Container Start->Segregate Label Label Container with Chemical Name and Hazard Information Segregate->Label Store Store in Secure, Designated Waste Accumulation Area Label->Store ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS ProfessionalDisposal Disposal by Licensed Contractor (Incineration) ContactEHS->ProfessionalDisposal

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling (±)-Darifenacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (±)-Darifenacin-d4. The following procedures are designed to ensure the safe handling of this potent pharmaceutical compound and maintain its integrity.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.[1]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol or dust generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][6]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory.[1]
Disposable Respirators (e.g., N95)Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination.[1]
Body Protection Disposable CoverallsRecommended to be made of materials like Tyvek to protect against chemical dust and splashes.[1]
Dedicated Lab CoatShould be worn over personal clothing.[1]
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1][7]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area.[1]

Operational Plan: Handling and Storage

A systematic approach is crucial for safely handling potent compounds like this compound.

Preparation:

  • Designated Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood, to control exposure.

  • Decontamination Solution: Ensure a validated cleaning agent is readily available in the work area.[1]

  • Glassware: All glassware should be thoroughly dried in an oven at over 100°C for at least four hours and cooled in a desiccator to prevent degradation of the deuterated compound.[8]

Handling:

  • Inert Atmosphere: Whenever possible, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture, which can compromise the integrity of deuterated compounds.[8]

  • Weighing: Weigh the compound in a contained environment. Keep containers tightly closed when not in use.[3]

  • Spill Management: In the event of a spill, alert others in the area immediately. Use a spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for cleanup must be disposed of as hazardous waste.[1]

Storage:

  • Temperature: Store in a cool, dry, and well-ventilated place.[9] For long-term stability, refrigeration at 2-8°C or -20°C is recommended.[2]

  • Light Protection: Store in amber vials or other light-protecting containers to prevent light-induced degradation.[2][8]

  • Container Integrity: Ensure vials are tightly sealed to prevent moisture and oxygen ingress.[2]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated Materials: This includes used PPE (gloves, coveralls, shoe covers), disposable labware, and spill cleanup materials.

  • Waste Containers: Place all contaminated materials in a suitable, sealed, and clearly labeled hazardous waste container.

  • Disposal Protocol: Dispose of the waste in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_materials Prepare Materials (Dry Glassware, Spill Kit) prep_ppe->prep_materials weigh Weigh Compound in Containment prep_materials->weigh Proceed to Handling dissolve Dissolve or Aliquot (Under Inert Atmosphere if possible) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Contaminated Waste as Hazardous decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.